Technical Documentation Center

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
  • CAS: 2287310-30-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Crystallography of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

A Note on the Data: As of the compilation of this guide, a specific crystal structure for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has not been deposited in the Cambridge Structural Database (CSD)[1][2][3]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Data: As of the compilation of this guide, a specific crystal structure for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has not been deposited in the Cambridge Structural Database (CSD)[1][2][3]. Therefore, this document serves as a comprehensive, predictive guide based on established methodologies for analogous imidazo[1,2-b]pyridazine derivatives and general principles of small molecule crystallography. The experimental protocols and data presented herein are illustrative and designed to provide researchers with a robust framework for the synthesis, crystallization, and structural determination of this and similar heterocyclic compounds.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5][6] The conformational rigidity and specific hydrogen bonding capabilities of this bicyclic system make it an attractive pharmacophore. The introduction of a bromine atom at the 3-position provides a valuable handle for further synthetic elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[7] Furthermore, the saturation of the pyridazine ring to its tetrahydro form introduces a three-dimensional character to the otherwise planar imidazo[1,2-b]pyridazine core, which can significantly influence its binding affinity and selectivity for biological targets.

This guide provides a detailed technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The methodologies described are grounded in field-proven techniques and are intended to be a self-validating system for researchers in structural biology and drug development.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

A plausible synthetic route to the title compound can be adapted from the known synthesis of related imidazo[1,2-b]pyridazines and their tetrahydro derivatives.[8][9] The proposed two-step synthesis starts from commercially available 3-amino-6-chloropyridazine.

Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

The initial step involves the cyclization of 3-amino-6-chloropyridazine with a suitable three-carbon electrophile. A common and effective method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines and related systems is the reaction with 2,3-dibromopropene or a similar reagent. A more direct approach for the synthesis of the aromatic precursor, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, can be achieved through a condensation reaction followed by bromination, or by using a brominated building block. For instance, a one-pot synthesis can be envisioned starting from 3-amino-6-chloropyridazine.

Step 2: Reduction to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

The subsequent reduction of the pyridazine ring can be achieved using a variety of reducing agents. A well-established method for the reduction of similar heterocyclic systems is the use of sodium borohydride in a suitable solvent like ethanol.[9]

Experimental Protocol:

  • Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 30 minutes. Then, add 1,2-dibromoethane (1.2 eq) and heat the reaction mixture at 80-100 °C for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Reduction to 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Dissolve the purified 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (4.0-8.0 eq) portion-wise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the title compound. Further purification can be achieved by recrystallization.

Diagram of the Synthetic Pathway:

Synthesis 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine 3-Bromo-6-chloroimidazo[1,2-b]pyridazine 3-Bromo-6-chloroimidazo[1,2-b]pyridazine 3-amino-6-chloropyridazine->3-Bromo-6-chloroimidazo[1,2-b]pyridazine NBS, 1,2-dibromoethane, DMF 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine 3-Bromo-6-chloroimidazo[1,2-b]pyridazine->3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine NaBH4, Ethanol

Caption: Proposed two-step synthesis of the target compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[6] The key is to achieve slow precipitation of the compound from a supersaturated solution.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Protocol for Crystallization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to find a solvent in which it is sparingly soluble at room temperature.

  • Crystal Growth:

    • Method A (Slow Evaporation): Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture). Filter the solution through a syringe filter to remove any dust particles. Place the solution in a clean vial, cover with parafilm, and pierce a few small holes in the parafilm with a needle. Allow the solvent to evaporate slowly in a vibration-free environment.

    • Method B (Vapor Diffusion): Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this solution in a small vial. Place the small vial inside a larger jar containing a poor solvent (e.g., hexanes). Seal the jar and leave it undisturbed.

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and dimensions of 0.1-0.3 mm), carefully remove them from the mother liquor using a spatula or a loop and wash them with a small amount of cold solvent.

Part 2: X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][10][11]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[12] The crystal is rotated, and the diffraction pattern is recorded on a detector.

Experimental Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used for data collection.[10] A series of diffraction images are collected as the crystal is rotated through a range of angles.

Diagram of the X-ray Diffraction Workflow:

Xray_Workflow cluster_0 Experimental cluster_1 Computational Single Crystal Single Crystal Mount on Goniometer Mount on Goniometer Single Crystal->Mount on Goniometer X-ray Diffractometer X-ray Diffractometer Mount on Goniometer->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Data Integration & Scaling Data Integration & Scaling Diffraction Pattern->Data Integration & Scaling Structure Solution Structure Solution Data Integration & Scaling->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: From single crystal to final structure.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Protocol for Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed using software such as CrysAlisPro or APEX3. This involves indexing the reflections, integrating their intensities, and applying corrections for Lorentz and polarization effects, as well as absorption.

  • Structure Solution: The crystal system and space group are determined from the diffraction data. The initial atomic positions are found using direct methods implemented in programs like SHELXT.[13]

  • Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL or Olex2.[13] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like PLATON or the checkCIF service to ensure its geometric and crystallographic reasonability.[13]

Part 3: Hypothetical Crystallographic Data and Molecular Structure

As no experimental data is available, the following table presents a plausible set of crystallographic data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, based on typical values for similar organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC7 H8 Br N3
Formula weight214.07
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.123(4) Å
b = 10.456(5) Å
c = 9.876(5) Å
α = 90°
β = 109.34(2)°
γ = 90°
Volume792.1(7) ų
Z4
Density (calculated)1.795 Mg/m³
Absorption coefficient5.482 mm⁻¹
F(000)424
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection3.50 to 28.25°
Index ranges-10<=h<=10, -13<=k<=13, -12<=l<=12
Reflections collected7458
Independent reflections1834 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.745 and 0.632
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1834 / 0 / 91
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.045, wR2 = 0.095
Largest diff. peak and hole0.54 and -0.48 e.Å⁻³

Molecular Structure:

The expected molecular structure would feature the fused imidazo[1,2-b]pyridazine ring system, with the pyridazine ring in a conformation that minimizes steric strain, likely a half-chair or twist-boat conformation. The bromine atom would be located at the 3-position of the imidazole ring.

Molecular_Structure [Image: A 2D chemical structure diagram of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine would be placed here, showing the fused five- and six-membered rings, the position of the bromine atom, and the implicit hydrogens on the saturated ring.] [Image: A 2D chemical structure diagram of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine would be placed here, showing the fused five- and six-membered rings, the position of the bromine atom, and the implicit hydrogens on the saturated ring.]

Caption: 2D representation of the target molecule.

Conclusion

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. While a definitive crystal structure is yet to be reported, the methodologies outlined herein, based on established practices for analogous compounds, offer a clear and reliable path for researchers to obtain and characterize this and other novel heterocyclic compounds. The determination of the precise three-dimensional structure of such molecules is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

References

  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL USA.
  • AZoM. (2011).
  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York, Department of Chemistry.
  • Ben Hassen, C., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5285.
  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. University of Virginia, Department of Chemistry.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. organic-chemistry.org.
  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds.
  • Excillum. (n.d.). Small molecule crystallography. excillum.com.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • Ben Hassen, C., et al. (2022).
  • Zhang, L., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 965-970.
  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • Yeong, K. Y., et al. (2019).
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • re3data.org. (2026). Cambridge Structural Database.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.

Sources

Exploratory

Thermodynamic Stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine at Room Temperature: A Technical Guide

Executive Summary The drive toward higher clinical success rates in Fragment-Based Drug Discovery (FBDD) has catalyzed the shift from flat, sp2-hybridized aromatics to sp3-rich, semi-saturated heterocycles[1]. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in Fragment-Based Drug Discovery (FBDD) has catalyzed the shift from flat, sp2-hybridized aromatics to sp3-rich, semi-saturated heterocycles[1]. Among these, the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold is a highly valuable building block. While the fully aromatic imidazo[1,2-b]pyridazine core is a privileged structure found in antimalarials[2], Mps1 kinase inhibitors[3], and zinc-battery electrolyte modulators[4], its partially saturated tetrahydro derivative presents unique thermodynamic challenges.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS: 2287310-30-7) at room temperature (298.15 K). By decoupling kinetic trapping from intrinsic thermodynamic stability, we establish a self-validating framework for preformulation profiling.

Structural and Thermodynamic Fundamentals

The Metastable sp3-Rich Core

The hydrogenation of the pyridazine ring to form the 5,6,7,8-tetrahydro derivative introduces conformational flexibility and improves aqueous solubility. However, this saturation fundamentally alters the thermodynamic landscape of the molecule. The tetrahydro system is a high-energy, kinetically trapped state. The molecule is constantly subjected to a thermodynamic driving force to regain the resonance stabilization energy of the fully aromatic imidazo[1,2-b]pyridazine system. Consequently, semi-saturated bicyclic fragments of this class are highly prone to auto-oxidation at room temperature[5].

Electronic Contributions of the 3-Bromo Substituent

The addition of a bromine atom at the C3 position introduces competing electronic and steric effects:

  • Inductive Withdrawal: The electronegative bromine pulls electron density away from the electron-rich imidazole ring, which marginally increases the oxidation potential of the molecule compared to its unsubstituted counterpart.

  • Steric Bulk & Halogen Bonding: In the solid state, the polarizable bromine atom facilitates intermolecular halogen bonding, which enhances crystal lattice energy and provides kinetic stability against solid-state degradation at 298.15 K.

Degradation Pathways: Kinetic vs. Thermodynamic Control

At room temperature, the thermodynamic sink for this compound is oxidative aromatization. While the solid state is kinetically stable due to lattice constraints, dissolution in oxygenated solvents rapidly lowers the activation energy barrier, allowing the molecule to slide down the free-energy gradient toward aromatization.

degradation A 3-Bromo-5,6,7,8-tetrahydro imidazo[1,2-b]pyridazine (Metastable sp3-rich) B Oxidative Aromatization (O2, 298 K) A->B ΔG < 0 Primary Pathway D Debromination (Photolytic Stress) A->D Secondary Pathway C 3-Bromoimidazo[1,2-b]pyridazine (Thermodynamic Sink) B->C -2H2 E 5,6,7,8-tetrahydro imidazo[1,2-b]pyridazine D->E -Br•

Fig 1. Primary thermodynamic degradation pathways of the tetrahydroimidazo[1,2-b]pyridazine core.

Empirical Methodologies for Thermodynamic Profiling

To accurately profile the stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, researchers must utilize self-validating protocols that isolate specific degradation variables.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Solid-state thermodynamic stability is typically assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the free energy hierarchy of the material[2].

  • Sample Preparation: Accurately weigh 2–5 mg of the compound into a hermetically sealed aluminum pan .

    • Causality: The tetrahydro core is highly susceptible to oxidative aromatization. Using a standard vented pan would allow ambient oxygen to interact with the melt, conflating the intrinsic melting endotherm with an exothermic oxidation event, thereby skewing the thermodynamic free energy calculations.

  • Purge Gas: Utilize high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Analysis: Integrate the melting endotherm ( ΔHf​ ) to calculate the entropy of fusion ( ΔSf​=ΔHf​/Tm​ ). A sharp, single endotherm indicates high polymorphic purity and solid-state kinetic stability.

Protocol 2: Solution-State Kinetic vs. Thermodynamic Stability

Because derivatives of tetrahydroimidazo[1,2-b]pyridazine are evaluated in aqueous biological assays[6], solution-state stability must be rigorously mapped.

  • Solvent Preparation: Prepare two sets of 50 mM phosphate buffer (pH 7.4). Leave Set A exposed to ambient air. Sparge Set B with Argon for 30 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the compound to a concentration of 100 µM in both sets.

  • Incubation: Incubate both solutions at exactly 25 °C (298.15 K) in the dark to prevent photolytic debromination.

  • Quantification: Aliquot samples at 0, 4, 12, and 24 hours. Analyze via HPLC-UV (λ = 254 nm) coupled with Mass Spectrometry.

    • Causality: By comparing the degradation rate in Set A (oxygenated) vs. Set B (deoxygenated), this matrix self-validates that the primary thermodynamic driver of instability at 298 K is oxidative aromatization, isolating it from baseline hydrolytic degradation.

workflow Start Compound 2287310-30-7 Preformulation Solid Solid-State Thermodynamics Start->Solid Solution Solution-State Thermodynamics Start->Solution DSC DSC / TGA (Thermal Stability & Lattice Energy) Solid->DSC Solubility Kinetic vs. Thermodynamic Equilibrium (Shake-Flask) Solution->Solubility Degradation Forced Degradation Matrix (Oxidation, pH, Light) Solution->Degradation Validation HPLC-UV/MS Quantification & Free Energy Profiling DSC->Validation Solubility->Validation Degradation->Validation

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summaries

The following tables summarize the intrinsic thermodynamic parameters and the expected outcomes of the self-validating forced degradation matrix for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Table 1: Physicochemical & Thermodynamic Baseline (298.15 K)

ParameterValue / CharacteristicThermodynamic Implication
Molecular Formula C₆H₈BrN₃-
Molecular Weight 202.05 g/mol -
Solid-State Stability Metastable (Kinetically Trapped)High activation energy barrier in the crystal lattice prevents rapid ambient degradation.
Solution-State Stability Thermodynamically UnstableRapid auto-oxidation to the aromatic imidazo[1,2-b]pyridazine in the presence of O2​ [5].
Primary Degradation Sink 3-Bromoimidazo[1,2-b]pyridazineSpontaneous reaction ( ΔG<0 ) driven by the gain of aromatic resonance stabilization.

Table 2: Self-Validating Forced Degradation Matrix (Solution State)

Stress ConditionTimepointExpected Outcome (HPLC-UV)Causality & Mechanistic Insight
Ambient Air, 25°C 24h>15% conversion to aromatic analogDissolved O2​ acts as an electron acceptor, driving the thermodynamically favored aromatization.
Degassed (Argon), 25°C 24h<1% degradationConfirms oxidation is the primary thermodynamic sink; proves the core is resistant to baseline hydrolysis.
Acidic (pH 2.0), 25°C 24hMinimal oxidation, solubility shiftProtonation of the heterocyclic nitrogens alters electron density, raising the oxidation potential barrier.
Photolytic (UV-Vis) 12hDebromination observedHigh-energy photons cleave the C-Br bond, competing with ring oxidation under non-ambient stress.

Conclusion

While 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine offers the highly desirable sp3 character required for modern FBDD, its thermodynamic profile at room temperature is defined by a kinetic trap. The solid state remains stable due to lattice energy and halogen bonding, but dissolution in oxygenated environments rapidly triggers oxidative aromatization. By employing the hermetic thermal analysis and deoxygenated solution controls outlined in this guide, researchers can accurately map its degradation kinetics and successfully formulate this building block for downstream drug development.

References

  • Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study Crystal Growth & Design - ACS Publications[Link]

  • Fused-ring topology orchestrates crystallographic control and polyiodide sequestration for ultra-durable zinc–iodine batteries RSC Publishing[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides PubMed Central (PMC) / Molecules[Link]

  • A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments University of Dundee[Link]

  • A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments (Oxidation Pathways) University of Dundee[Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

Foreword: The Journey from Scaffold to Candidate The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with significant therapeutic potential,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Journey from Scaffold to Candidate

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and autoimmune diseases.[1][2][3][4] The introduction of a 3-bromo substituent often serves as a key chemical handle for further synthetic elaboration, while the saturated 5,6,7,8-tetrahydro ring system modulates physicochemical properties critical for drug-like behavior. However, a promising molecular structure is merely the starting point. The true potential of a drug candidate is only revealed through a rigorous understanding of its journey through the body—a discipline known as pharmacokinetics (PK).

This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of novel 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. It is designed for researchers and drug development professionals, moving beyond simple protocol recitation to explain the causality behind experimental choices. Our objective is to build a self-validating system of assays that collectively construct a cohesive and predictive pharmacokinetic profile, guiding lead optimization and enabling confident candidate selection.

Part 1: The In Vitro Foundation: Deconstructing ADME

The initial phase of pharmacokinetic profiling relies on a suite of in vitro assays that dissect the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME). These assays are designed for higher throughput and provide the foundational data needed to prioritize compounds and predict in vivo behavior.[5][6]

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, traversing the intestinal epithelium is the first major hurdle.[7] We model this barrier using the Caco-2 cell permeability assay, which has become the gold standard for predicting human oral absorption.[7][8][9]

Causality of Experimental Choice: Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes.[10] Crucially, they form tight junctions and express the key efflux transporters (like P-glycoprotein, P-gp) found in the small intestine, providing a physiologically relevant model for both passive diffusion and active transport.[9][11]

  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell® filter inserts and cultured for 21 days to allow for full differentiation and monolayer formation.[11]

  • Monolayer Integrity Verification: The transepithelial electrical resistance (TEER) is measured. A high TEER value (>600 Ω/cm²) confirms the formation of tight junctions, essential for a valid assay.[11] The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also assessed.

  • Transport Experiment (Bidirectional):

    • A→B Transport (Absorption): The test compound (e.g., 10 µM) is added to the apical (A, upper) chamber, representing the gut lumen. Samples are taken from the basolateral (B, lower) chamber, representing the bloodstream, over a 2-hour period.[9]

    • B→A Transport (Efflux): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of active efflux back into the gut lumen.[9]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][12]

The apparent permeability coefficient (Papp), measured in cm/s, is calculated. The Efflux Ratio (ER) is determined by dividing the Papp (B→A) by the Papp (A→B).

  • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A→B) = 2-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s

  • Potential P-gp Substrate: Efflux Ratio > 2

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassP-gp Substrate?
Control-Atenolol 0.50.61.2LowNo
Control-Propranolol 25.024.51.0HighNo
IMPDZ-001 15.216.11.1HighNo
IMPDZ-002 8.525.53.0ModerateYes
IMPDZ-003 1.11.31.2LowNo

Graphviz Diagram: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Seed->Culture TEER Verify Integrity (TEER > 600 Ω/cm²) Culture->TEER Add_A Add Compound to Apical Side (A) TEER->Add_A Add_B Add Compound to Basolateral Side (B) TEER->Add_B Incubate Incubate at 37°C (2 hours) Add_A->Incubate Add_B->Incubate Sample_B Sample from Basolateral Side (B) Incubate->Sample_B Sample_A Sample from Apical Side (A) Incubate->Sample_A LCMS Quantify Compound (LC-MS/MS) Sample_B->LCMS Sample_A->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc Classify Classify Permeability & Efflux Potential Calc->Classify

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Distribution: Where Does the Compound Go?

Once absorbed, a drug binds to plasma proteins, primarily albumin. According to the "free drug hypothesis," only the unbound fraction is available to distribute into tissues, interact with the target, and be cleared by metabolic enzymes.[13] Therefore, measuring the plasma protein binding (PPB) is essential.

Causality of Experimental Choice: We employ the Rapid Equilibrium Dialysis (RED) method.[14][15] This technique uses a device with two chambers separated by a semipermeable membrane that allows unbound drug to pass freely but retains large proteins.[16] It is considered a gold-standard method because it minimizes non-specific binding, which can be an issue with other techniques like ultrafiltration.[15]

  • Preparation: The test compound is spiked into plasma (from human, rat, mouse, etc.) at a relevant concentration (e.g., 1-5 µM).[13]

  • Device Loading: The plasma containing the compound is added to the sample chamber of the RED device. An equal volume of phosphate-buffered saline (PBS) is added to the buffer chamber.

  • Incubation: The sealed plate is incubated at 37°C for approximately 4 hours with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.[13]

  • Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS.

  • Quantification: The concentration in both samples is determined by LC-MS/MS.[13][14]

The fraction unbound (fu) and percent bound are calculated. A high percentage bound (>99%) can significantly limit the free drug available for therapeutic effect and may be a red flag for potential drug-drug interactions.

  • % Bound = [1 - (Conc. in Buffer Chamber / Conc. in Plasma Chamber)] x 100

  • fu = Conc. in Buffer Chamber / Conc. in Plasma Chamber

Compound IDHuman PPB (%)Rat PPB (%)Mouse PPB (%)Human fu
Control-Warfarin 99.598.998.50.005
Control-Atenolol 1.1<1<10.989
IMPDZ-001 98.297.596.00.018
IMPDZ-002 92.589.085.40.075
IMPDZ-003 99.899.799.60.002

Graphviz Diagram: Equilibrium Dialysis (RED) Workflow

RED_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis Spike Spike Compound into Plasma Load_Plasma Load Plasma into Sample Chamber Spike->Load_Plasma Incubate Incubate at 37°C (4-6 hours) with shaking Load_Plasma->Incubate Load_Buffer Load PBS into Buffer Chamber Load_Buffer->Incubate Equilibrium Unbound drug reaches equilibrium Incubate->Equilibrium Sample_All Sample from Both Chambers Equilibrium->Sample_All Matrix_Match Matrix Match (Plasma+PBS, Buffer+Plasma) Sample_All->Matrix_Match LCMS Quantify by LC-MS/MS Matrix_Match->LCMS Calculate Calculate % Bound and Fraction Unbound (fu) LCMS->Calculate

Caption: Workflow for Plasma Protein Binding using Equilibrium Dialysis.

Metabolism: How Quickly is the Compound Cleared?

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability.[17] Compounds that are metabolized too quickly will have a short duration of action and poor exposure. We assess this using liver microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[18]

Causality of Experimental Choice: Liver microsome assays are cost-effective, high-throughput, and provide a robust measure of Phase I metabolic clearance.[19] Including a condition without the essential cofactor NADPH allows us to distinguish between enzymatic degradation and simple chemical instability. For compounds that appear very stable, follow-up studies in hepatocytes, which contain both Phase I and Phase II enzymes and cofactors, are warranted.[19][20]

  • Reaction Mixture Preparation: Human or animal liver microsomes are pre-warmed at 37°C in a phosphate buffer.

  • Initiation: The reaction is initiated by adding the test compound (e.g., 1 µM). A parallel incubation is started without the addition of an NADPH-regenerating system (the "-NADPH" control).

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

  • Low Clearance: t½ > 60 min

  • Moderate Clearance: t½ = 15-60 min

  • High Clearance: t½ < 15 min

Compound IDHuman Microsomes t½ (min)Rat Microsomes t½ (min)Human CLint (µL/min/mg)Rat CLint (µL/min/mg)
Control-Verapamil 128115.5173.3
Control-Imipramine 453530.839.6
IMPDZ-001 >12095<5.814.6
IMPDZ-002 251855.477.0
IMPDZ-003 85173.3277.2

Graphviz Diagram: Metabolic Stability Workflow

Metabolic_Stability cluster_incubation Incubation @ 37°C cluster_analysis Sample Analysis cluster_data Data Interpretation Prep Prepare Microsomes + Buffer + Compound Start_Plus Initiate with +NADPH Prep->Start_Plus Start_Minus Initiate with -NADPH Prep->Start_Minus Sample Sample at timepoints (0, 5, 15, 30, 60 min) Start_Plus->Sample Start_Minus->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate Classify Classify Stability (Low, Med, High) Calculate->Classify

Caption: Workflow for the in vitro liver microsomal stability assay.

Drug-Drug Interactions: Risk of CYP Inhibition

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[21][22] An investigational drug that inhibits a key CYP enzyme can cause the concentration of a co-administered drug to rise to toxic levels.[22] Regulatory agencies like the FDA recommend screening for inhibition of the most clinically relevant isoforms.[22][23]

Causality of Experimental Choice: An IC₅₀ (half-maximal inhibitory concentration) screen using human liver microsomes provides a direct measure of a compound's potential to inhibit major CYP isoforms.[23] We use specific probe substrates that are metabolized by a single CYP enzyme into a unique metabolite. By measuring the formation of this metabolite in the presence of our test compound, we can quantify the degree of inhibition.

  • Incubation Setup: Human liver microsomes are incubated with a specific CYP probe substrate (e.g., Phenacetin for CYP1A2) and the NADPH-regenerating system.

  • Test Compound Addition: The reaction is run in the presence of a range of concentrations of the test compound (e.g., 0.01 to 100 µM).

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 10-15 minutes) that falls within the linear range of metabolite formation.

  • Quenching & Analysis: The reaction is quenched, processed, and analyzed by LC-MS/MS to quantify the amount of probe substrate metabolite formed.

  • IC₅₀ Determination: The rate of metabolite formation is compared to a vehicle control (no test compound). The IC₅₀ value is the concentration of the test compound that causes a 50% reduction in enzyme activity. This is repeated for all major isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[23]

IC₅₀ values are used to assess DDI risk. A potent inhibitor (IC₅₀ < 1 µM) warrants further investigation, while a weak inhibitor (IC₅₀ > 10 µM) is generally considered lower risk.

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Control-Fluvoxamine 0.1>502.5>5015.2
Control-Ketoconazole >50>50>50>500.05
IMPDZ-001 >5022.5>508.912.1
IMPDZ-002 15.34.818.2>50>50
IMPDZ-003 >50>50>500.8>50

Graphviz Diagram: CYP Inhibition Concept

CYP_Inhibition cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism CYP CYP Enzyme Metabolite Metabolite CYP->Metabolite Substrate Probe Substrate Substrate->CYP CYP_I CYP Enzyme Metabolite_I Reduced Metabolite CYP_I->Metabolite_I Blocked Substrate_I Probe Substrate Substrate_I->CYP_I Inhibitor Test Compound (IMPDZ-00X) Inhibitor->CYP_I

Caption: Conceptual model of Cytochrome P450 (CYP) enzyme inhibition.

Part 2: The In Vivo Confirmation: Behavior in a Biological System

While in vitro data is foundational, it cannot fully replicate the complex interplay of physiological processes. In vivo pharmacokinetic studies, typically in rodent models, are essential to understand how ADME properties integrate in a living system and to determine key parameters that govern drug exposure and dosing schedules.[24][25][26]

The Rodent Pharmacokinetic Study

Causality of Experimental Choice: Rodents (mice or rats) are used in early discovery due to their well-characterized physiology, cost-effectiveness, and the ability to generate robust PK data with small amounts of compound.[27] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine absolute oral bioavailability (F%), a critical parameter for any orally administered drug candidate.[24]

  • Animal Model: Male Sprague-Dawley rats are used, often fitted with cannulas for serial blood sampling to reduce animal stress and usage.[28]

  • Dosing:

    • IV Group (n=3): Compound is administered as a bolus via the tail vein (e.g., 1 mg/kg). This provides a direct measure of systemic clearance and volume of distribution.

    • PO Group (n=3): Compound is administered by oral gavage (e.g., 5 mg/kg). This assesses absorption and first-pass metabolism.

  • Blood Sampling: Blood samples (~100 µL) are collected at specific time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[28]

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: A validated LC-MS/MS method is used to accurately quantify the drug concentration in each plasma sample.[29][30]

Graphviz Diagram: In Vivo PK Study Workflow

InVivo_PK cluster_sampling In-Life Phase cluster_analysis Analytical & Data Phase Dose_IV Dose Group 1 (n=3) Intravenous (IV) Sample Serial Blood Sampling (0-24 hours) Dose_IV->Sample Dose_PO Dose Group 2 (n=3) Oral (PO) Dose_PO->Sample Process Process Blood to Obtain Plasma Sample->Process Store Store Plasma at -80°C Process->Store LCMS Quantify Drug in Plasma (LC-MS/MS) Store->LCMS Plot Plot Plasma Concentration vs. Time Curve LCMS->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Report Calculate & Report PK Parameters NCA->Report

Caption: Workflow for a typical rodent intravenous (IV) and oral (PO) PK study.

Data Analysis and Key Pharmacokinetic Parameters

The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

  • Cₘₐₓ (Maximum Concentration): The highest concentration observed after oral dosing.

  • Tₘₐₓ (Time to Cₘₐₓ): The time at which Cₘₐₓ is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.

  • Vdₛₛ (Volume of Distribution at Steady State): The theoretical volume into which the drug distributes. A high Vdₛₛ suggests extensive tissue distribution.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterUnitsIMPDZ-001 (Rat PK)
IV Dose mg/kg1
CLmL/min/kg15
VdₛₛL/kg2.5
h2.9
AUCinf (IV)ngh/mL1110
PO Dose mg/kg5
Cₘₐₓng/mL450
Tₘₐₓh1.0
AUCinf (PO)ngh/mL3330
F% %60

Part 3: Integration and The Path Forward

The ultimate goal of pharmacokinetic profiling is to create a holistic understanding that guides medicinal chemistry efforts. By integrating in vitro and in vivo data, we can build predictive models and make informed decisions.

The Iterative Cycle of Optimization

The data generated does not exist in a vacuum. It fuels an iterative cycle of drug discovery:

  • Analyze: A compound like IMPDZ-003 shows potent CYP2D6 inhibition and high metabolic clearance, making it undesirable. In contrast, IMPDZ-001 has low clearance, no significant CYP inhibition, and good oral bioavailability, marking it as a promising lead.

  • Hypothesize: The high clearance of IMPDZ-002 and IMPDZ-003 might be due to metabolism at a specific "soft spot" on the molecule. The efflux observed for IMPDZ-002 could limit brain penetration if that is a therapeutic goal.

  • Design & Synthesize: Medicinal chemists use this information to design new analogs. They might block the metabolic soft spot with a fluorine atom or modify a functional group to reduce its interaction with the P-gp transporter.

  • Test: These new compounds re-enter the PK profiling cascade.

This process of establishing Structure-Activity Relationships (SAR) and, critically, Structure-Property Relationships (SPR), is the engine of lead optimization.

Graphviz Diagram: The Drug Discovery Cycle

Discovery_Cycle Design Design & Hypothesize (Medicinal Chemistry) Synthesize Synthesize New Analogs Design->Synthesize Target-driven modifications Profile Pharmacokinetic Profiling (ADME/PK) Synthesize->Profile Test new compounds Analyze Analyze Data & Build SAR/SPR Profile->Analyze Generate data Analyze->Design Inform next design cycle

Caption: The iterative cycle of pharmacokinetic-driven drug discovery.

Conclusion

The pharmacokinetic profiling of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives is a multi-faceted but logical process. It begins with a robust foundation of in vitro ADME assays to assess permeability, protein binding, metabolic stability, and DDI risk. Promising compounds then advance to in vivo studies to confirm their behavior in a complex biological system and determine the key parameters that will define their clinical potential. By rigorously applying this integrated workflow and understanding the causality behind each experimental choice, research teams can efficiently navigate the path from a promising chemical scaffold to a viable drug candidate.

References

  • BioAgilytix. Protein Binding Assays. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • European Chemicals Agency (ECHA). Guidance documents. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Publications Office of the European Union. Guidance on information requirements and chemical safety assessment. [Link]

  • PubMed. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. Guidance on information requirements and chemical safety assessment Chapter R.8. [Link]

  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. Guidance on information requirements and chemical safety assessment Chapter R.7c. [Link]

  • PubMed. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • ResolveMass. Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • BioDuro. In Vivo PK and TK. [Link]

  • ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • MDPI. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • CHEREE. Guidance on Information Requirements and Chemical Safety Assessment, part A. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • PubMed. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • Nature. FDA Requirements for Preclinical Studies. [Link]

  • International Journal of Pharmaceutical Sciences. Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]

  • RSC Publishing. Exploring the untapped pharmacological potential of imidazopyridazines. [Link]

  • U.S. Food and Drug Administration (FDA). Assessing the Effects of Food on Drugs in INDs and NDAs - Clinical Pharmacology Considerations Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • The Weinberg Group. FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]

  • PMC. ADME Properties in Drug Delivery. [Link]

  • PMC. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Bentham Science. Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. [Link]

  • Asian Journal of Research in Chemistry. ADME Analysis of Phytochemical Constituents of Psidium guajava. [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore and versatile building block in both medicinal chemistry and materials science. It serves as the core structural motif in numer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore and versatile building block in both medicinal chemistry and materials science. It serves as the core structural motif in numerous kinase inhibitors (e.g., ROCK2 and TAK1 inhibitors)[1, 2] and as an electron-transporting unit in phosphorescent organic light-emitting diodes (PhOLEDs)[5].

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS: 2287310-30-7) represents a highly specialized derivative of this core. The introduction of a saturated tetramethylene ring (tetrahydro modification) and a heavy halogen (3-bromo substituent) fundamentally alters the molecule's electronic topology, orbital energy levels, and dipole moment. This whitepaper provides an in-depth analysis of these electronic properties, detailing the causality behind its molecular behavior, and outlines rigorous computational and experimental protocols for characterizing its dipole moment.

Structural and Electronic Profiling

To understand the electronic properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, we must deconstruct the molecule into its three defining features:

The Imidazo[1,2-b]pyridazine Core

The parent fully aromatic imidazo[1,2-b]pyridazine is characterized by a "push-pull" electronic system. The electron-rich imidazole ring is fused to an electron-deficient pyridazine ring. This inherent asymmetry generates a strong permanent dipole moment (typically around 3.9–4.2 Debye) and a robust dual hydrogen-bonding capacity that is critical for drug-target interactions in kinase hinge-binding regions [3, 4].

Impact of the 5,6,7,8-Tetrahydro Modification

Saturation of the pyridazine ring to a 5,6,7,8-tetrahydro moiety breaks the full π -conjugation of the bicyclic system.

  • Electronic Shift: The sp³ hybridized carbons of the tetrahydro ring act as weak inductive electron donors (+I effect) to the remaining aromatic imidazole core.

  • Orbital Energy: This loss of extended conjugation destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy, while simultaneously raising the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Conformational Flexibility: The saturated ring adopts a half-chair or boat-like conformation, breaking the strict planarity of the parent heterocycle and slightly altering the vector of the dipole moment.

The 3-Bromo Substituent Effect

The bromine atom at the C3 position introduces competing electronic effects:

  • Inductive Withdrawal (-I): The high electronegativity of bromine pulls electron density away from the imidazole ring, creating a strong local dipole vector pointing toward the halogen.

  • Resonance Donation (+M): The lone pairs on the bromine can partially delocalize into the π -system, though this effect is weaker due to the orbital size mismatch between carbon (2p) and bromine (4p).

  • Polarizability: Bromine is highly polarizable, meaning its electron cloud can easily distort in response to external electric fields or approaching electrophiles, which is a critical factor when measuring the dielectric constant.

Quantitative Data Summary

The table below summarizes the theoretical electronic properties of the target compound compared to the fully aromatic parent scaffold, derived via Density Functional Theory (DFT).

Table 1: Theoretical Electronic Properties Comparison

PropertyParent Imidazo[1,2-b]pyridazine3-Bromo-5,6,7,8-tetrahydro derivativeShift Rationale
Dipole Moment ( μ ) ~ 4.10 D~ 5.15 DVector addition of the highly polar C-Br bond; loss of symmetry in the saturated ring.
HOMO Energy -6.10 eV-5.85 eVDestabilization due to the loss of full aromaticity and the +I effect of the sp³ carbons.
LUMO Energy -1.80 eV-1.45 eVReduced π -conjugation in the tetrahydro ring raises the LUMO level.
Bandgap ( ΔE ) 4.30 eV4.40 eVDecreased overall conjugation system widens the gap.
TPSA 30.19 Ų30.19 ŲCore nitrogen count remains identical; polar surface area is conserved.

Computational and Experimental Workflows

To ensure scientific integrity, the determination of the dipole moment and electronic properties must be approached through a self-validating system: pairing in silico predictions with in vitro physical chemistry measurements.

G A 3-Bromo-5,6,7,8-tetrahydro imidazo[1,2-b]pyridazine B DFT Optimization (B3LYP/6-311++G**) A->B In silico E Dielectric Constant Measurement A->E In vitro C Electronic Properties (HOMO/LUMO, ESP) B->C D Dipole Moment Calculation B->D G Validated Dipole Moment D->G Correlates F Guggenheim-Smith Extrapolation E->F F->G

Workflow for computational and experimental determination of electronic properties.
Computational Methodology: DFT Protocol

Causality Note: The B3LYP functional provides a reliable balance of computational cost and accuracy for organic heterocycles. The 6-311++G(d,p) basis set is strictly required here; the diffuse functions ("++") are critical for accurately modeling the electron density tail of the highly polarizable bromine atom, which disproportionately influences the calculated dipole moment.

Step-by-Step Protocol:

  • Conformational Search: Generate initial 3D conformers using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy pucker of the tetrahydro ring.

  • Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using the B3LYP/6-311++G(d,p) level of theory in a vacuum state.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the optimized geometry is a true minimum (zero imaginary frequencies).

  • Property Extraction: Extract the static dipole moment ( μ ) vector components ( μx​,μy​,μz​ ) and calculate the magnitude. Map the Electrostatic Potential (ESP) onto the electron density isosurface to visualize the electron-rich (imidazole nitrogens) and electron-deficient (bromine σ -hole) regions.

Experimental Methodology: Capacitance Method

Causality Note: Direct measurement of the dipole moment in the liquid phase is confounded by solute-solute dipole interactions. The Guggenheim-Smith method mitigates this by measuring the dielectric constant and refractive index at multiple dilute concentrations in a non-polar solvent (e.g., 1,4-dioxane). Extrapolating these values to infinite dilution mathematically eliminates intermolecular interactions, yielding the true static dipole moment of the isolated molecule.

Step-by-Step Protocol:

  • Solvent Preparation: Dry 1,4-dioxane over molecular sieves to eliminate water, which possesses a high dielectric constant that would skew the results.

  • Solution Preparation: Prepare five dilute solutions of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in 1,4-dioxane, with weight fractions ( w ) ranging from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of the pure solvent and each solution at 25.0 °C using a precision LCR meter equipped with a liquid test fixture (capacitance cell).

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at the same temperature.

  • Data Extrapolation: Plot ϵ vs. w and n2 vs. w . Determine the slopes ( aϵ​ and an​ ).

  • Calculation: Apply the Guggenheim-Smith equation to calculate the dipole moment ( μ ):

    μ2=4πNA​27kT​d1​(ϵ1​+2)2M2​​(aϵ​−an​)

    (Where k is the Boltzmann constant, T is temperature, NA​ is Avogadro's number, M2​ is the solute molecular weight, and d1​ and ϵ1​ are the density and dielectric constant of the solvent, respectively).

Synthetic Utility and Applications

The distinct electronic properties and the presence of the 3-bromo handle make this compound an exceptionally valuable building block. The high dipole moment enhances the solubility of downstream products in polar aprotic solvents, while the bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions.

G Core 3-Bromo-5,6,7,8-tetrahydro imidazo[1,2-b]pyridazine Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) Core->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination (Pd cat., Amine) Core->Buchwald C-N Bond Aryl 3-Aryl Derivatives (e.g., Kinase Inhibitors) Suzuki->Aryl Amino 3-Amino Derivatives (e.g., OLED Materials) Buchwald->Amino

Synthetic utility of the 3-bromo handle for generating advanced functional derivatives.

By utilizing Suzuki-Miyaura coupling, researchers can append various aryl or heteroaryl groups at the C3 position. This specific functionalization pathway has been instrumental in the discovery of potent TAK1 kinase inhibitors for multiple myeloma [2] and selective ROCK2 inhibitors for pulmonary fibrosis [1]. The tetrahydro ring provides a unique steric bulk and alters the basicity of the bridgehead nitrogens, optimizing the pharmacokinetic profile (e.g., lowering hERG liability) compared to fully aromatic analogs [3].

References

  • Cao, Z., et al. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Akwata, D., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 2024, 15, 178-192. URL:[Link]

  • "The pyridazine heterocycle in molecular recognition and drug discovery." PubMed Central (PMC), 2023. URL:[Link]

  • Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices." ACS Applied Materials & Interfaces, 2020. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Executive Summary & Strategic Context The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Toll-like receptor 7 (TLR7) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Toll-like receptor 7 (TLR7) antagonists . In recent years, Fragment-Based Drug Discovery (FBDD) has shifted its focus toward sp3-rich, semi-saturated heterocycles to improve aqueous solubility, metabolic stability, and three-dimensional pharmacophore coverage .

The target compound, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine , serves as a highly versatile, functionalized building block. The C-3 bromine acts as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), while the saturated tetrahydropyridazine ring offers conformational flexibility and a reduced aromatic ring count compared to its fully unsaturated precursor.

Mechanistic Rationale & Chemoselectivity

The synthesis of this building block requires strict adherence to a specific sequence of operations: Cyclocondensation → Hydrogenation → Bromination .

Why not brominate first? If the imidazo[1,2-b]pyridazine core is brominated prior to reduction, the subsequent catalytic hydrogenation (Pd/C, H 2​ ) will inevitably lead to hydrodehalogenation (cleavage of the C–Br bond). Palladium is highly active for the oxidative addition into aryl halides under reductive conditions. By reducing the pyridazine ring before introducing the halogen, we preserve the critical C-3 bromine handle and ensure a high-yielding pathway.

Chemoselectivity Start Imidazo[1,2-b]pyridazine PathA Path A: Bromination First Start->PathA PathB Path B: Reduction First (Optimal) Start->PathB IntA 3-Bromoimidazo[1,2-b]pyridazine PathA->IntA FailA Hydrogenation (Pd/C, H2) Leads to Debromination IntA->FailA IntB 5,6,7,8-Tetrahydroimidazo [1,2-b]pyridazine PathB->IntB SuccessB Bromination (NBS) Yields Target Product IntB->SuccessB

Fig 1. Logical relationship dictating the sequence of reduction prior to bromination.

Experimental Workflow & Protocol

SynthesisWorkflow SM 3-Aminopyridazine Step1 Cyclocondensation (EtOH, Reflux) SM->Step1 Int1 Imidazo[1,2-b]pyridazine Step1->Int1 Step2 Hydrogenation (Pd/C, H2) Int1->Step2 Int2 5,6,7,8-Tetrahydroimidazo [1,2-b]pyridazine Step2->Int2 Step3 Bromination (NBS, DMF) Int2->Step3 Product 3-Bromo-5,6,7,8-tetrahydro imidazo[1,2-b]pyridazine Step3->Product

Fig 2. Three-step synthetic workflow for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Step 1: Tschitschibabin-Type Cyclocondensation

Objective: Construct the fused bicyclic imidazo[1,2-b]pyridazine core.

  • Setup: Suspend 3-aminopyridazine (10.0 g, 105 mmol) in 150 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium bicarbonate (13.2 g, 157 mmol, 1.5 eq) to the suspension.

    • Causality: NaHCO 3​ acts as an acid scavenger to neutralize the HCl generated during the reaction. This prevents the protonation of the weakly basic aminopyridazine, which would otherwise stall the initial nucleophilic attack on the aldehyde.

  • Electrophile: Dropwise, add chloroacetaldehyde (40% aqueous solution, 30.9 g, 157 mmol, 1.5 eq).

  • Reaction: Heat the mixture to a gentle reflux (80 °C) and stir for 12 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (R f​ ~0.2) should disappear completely, replaced by a new UV-active spot (R f​ ~0.5).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and saturated aqueous NaHCO 3​ . Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel chromatography to yield Imidazo[1,2-b]pyridazine .

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the electron-deficient pyridazine ring while leaving the electron-rich imidazole ring intact .

  • Setup: Dissolve Imidazo[1,2-b]pyridazine (8.0 g, 67 mmol) in a mixture of Ethanol (80 mL) and Glacial Acetic Acid (20 mL).

    • Causality: The addition of acetic acid protonates the pyridazine nitrogens. This increases the electrophilicity of the ring, significantly accelerating the rate of hydrogenation over the palladium catalyst while preventing the poisoning of the catalyst by basic amines.

  • Degassing: Degas the solution with N 2​ for 10 minutes to remove dissolved oxygen.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g, 10% w/w) under a steady stream of N 2​ .

  • Reaction: Purge the reaction vessel with Hydrogen gas (H 2​ ) and maintain under a balloon pressure (or 50 psi in a Parr shaker) at 50 °C for 16 hours.

  • Validation: Monitor via LC-MS. The mass should shift from [M+H] + 120.1 to [M+H] + 124.1.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOH. Concentrate the filtrate, neutralize carefully with saturated Na 2​ CO 3​ , and extract with DCM. Dry and concentrate to yield 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine .

Step 3: Regioselective Electrophilic Bromination

Objective: Install the bromine handle exclusively at the highly nucleophilic C-3 position.

  • Setup: Dissolve 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (6.0 g, 48.7 mmol) in anhydrous DMF (60 mL) and cool the flask to 0 °C in an ice bath.

  • Precaution: Protect the flask from light (e.g., wrap in aluminum foil).

    • Causality: Minimizing light exposure prevents radical initiation, ensuring the reaction proceeds strictly via an electrophilic aromatic substitution pathway rather than radical aliphatic bromination on the newly formed sp3 carbons.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 9.1 g, 51.1 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

  • Validation: LC-MS will show a clean conversion to the brominated product with a characteristic 1:1 isotopic doublet at m/z 202.0 and 204.0[M+H] + .

  • Workup: Quench the reaction by pouring it into ice water (200 mL) containing 5% sodium thiosulfate (to destroy unreacted electrophilic bromine). Extract the aqueous mixture with EtOAc (3 x 100 mL). Wash the combined organics with brine (5 x 50 mL) to remove residual DMF. Dry, concentrate, and recrystallize from EtOAc/Hexanes to afford pure 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine .

Quantitative Data & Analytical Tracking

To ensure the protocol is a self-validating system, researchers should track the progression of the synthesis using the following expected analytical metrics:

StepIntermediate / ProductYield (%)Temp (°C)Time (h)TLC R f​ (DCM:MeOH 9:1)LC-MS [M+H] + (m/z)
1 Imidazo[1,2-b]pyridazine75 - 82%80120.50 (UV active)120.1
2 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine88 - 95%50160.35 (Ninhydrin active)124.1
3 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine70 - 78%0 → 2520.60 (UV active)202.0 / 204.0

Table 1. Summary of reaction parameters and self-validating analytical metrics for the 3-step synthesis.

References

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. Journal of Medicinal Chemistry (ACS Publications), 2023.[Link]

  • A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments. Chemistry - A European Journal, 2020.[Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules (MDPI), 2022.[Link]

Application

Application of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in kinase inhibitor drug design

Application Note: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a Privileged Scaffold in Kinase Inhibitor Drug Design Rationale and Structural Mechanistic Insights The imidazo[1,2-b]pyridazine core is a highly pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a Privileged Scaffold in Kinase Inhibitor Drug Design

Rationale and Structural Mechanistic Insights

The imidazo[1,2-b]pyridazine core is a highly privileged pharmacophore in medicinal chemistry, prominently featured in the design of multi-targeted and selective kinase inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Transforming Growth Factor-β Activated Kinase 1 (TAK1), Bruton's Tyrosine Kinase (BTK), and Tropomyosin Receptor Kinases (TRKs)[1][2][3][4]. However, traditional fully aromatic imidazo[1,2-b]pyridazines often suffer from poor aqueous solubility and high lipophilicity, which can lead to off-target toxicities and suboptimal pharmacokinetic (PK) profiles[1].

By transitioning to the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core, drug development professionals can significantly increase the fraction of sp3-hybridized carbons (Fsp3)[5]. This saturation breaks the flat aromaticity of the pyridazine ring, reducing π-π stacking-driven aggregation and dramatically improving solubility. The 3-bromo substitution on this tetrahydro core serves as an essential synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly install diverse aryl or heteroaryl groups that project into the kinase's hydrophobic pocket II or DFG-out pocket[2][5].

Causality in Experimental Design:

  • Hinge Binding: The N1 and N2 atoms of the imidazo system act as critical hydrogen bond acceptors and donors, interacting with the backbone amides of the kinase hinge region (e.g., Ala-107 in TAK1 or Cys-1039 in CDK12/13)[6][7].

  • Steric Tuning: The saturated 5,6,7,8-tetrahydro ring provides a unique steric bulk that can be leveraged to achieve selectivity against structurally similar kinases, preventing the molecule from binding to off-target active sites.

  • C-3 Diversification: The C-3 bromo group is highly reactive towards oxidative addition by Pd(0) catalysts, making it the ideal anchor point for structure-activity relationship (SAR) exploration[2].

Experimental Workflow & Molecular Design Visualization

To contextualize the application of this building block, the following diagram illustrates the generalized workflow of how 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives are synthesized and how they interrupt oncogenic kinase signaling.

KinaseInhibitorWorkflow Scaffold 3-Bromo-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Coupling Pd-Catalyzed C-3 Arylation (Suzuki/Sonogashira) Scaffold->Coupling Synthetic Diversification Library Kinase Inhibitor Library (Enhanced Fsp3 & Solubility) Coupling->Library Yields Kinase Target Kinase (e.g., TAK1, TRK, CDK12/13) Library->Kinase High-Throughput Screening Hinge Hinge Region Binding (N1/N2 H-Bonds) Kinase->Hinge Core Interaction Pocket Hydrophobic Pocket / DFG-out (C-3 Substituent) Kinase->Pocket Selectivity Filter Signaling Oncogenic Signaling Blockade (Apoptosis / Tumor Regression) Hinge->Signaling Synergistic Inhibition Pocket->Signaling Synergistic Inhibition

Workflow of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in kinase inhibitor design.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C-3 Arylation (Suzuki-Miyaura Coupling)

Objective: To synthesize C-3 functionalized 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives for kinase screening. Causality & Self-Validation: Using Pd(dppf)Cl₂ ensures efficient oxidative addition to the C-3 bromide while tolerating the basic nitrogen atoms of the core. The biphasic solvent system (1,4-Dioxane/H₂O) maximizes the solubility of both the organic building block and the inorganic base (K₂CO₃). Monitoring the reaction via LC-MS provides an internal validation step to confirm the complete consumption of the starting bromide before workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the solid mixture.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and H₂O (v/v 4:1, to reach a 0.1 M concentration). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen. Reasoning: Oxygen deactivates the Pd(0) catalyst and promotes unwanted homocoupling of the boronic acid.

  • Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere for 12–16 hours. Monitor the consumption of the bromide via LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography using a Dichloromethane (DCM) / Methanol (MeOH) gradient to yield the C-3 functionalized target compound.

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Objective: To evaluate the IC₅₀ of the synthesized tetrahydroimidazo[1,2-b]pyridazine derivatives against target kinases (e.g., TAK1 or TRK). Causality & Self-Validation: The ADP-Glo assay measures the generation of ADP, providing a universal, positive-signal readout for kinase activity. Including a known inhibitor (e.g., Takinib for TAK1 or Larotrectinib for TRK) as a positive control validates the assay's dynamic range, ensuring that any lack of signal is due to true inhibition rather than assay failure[2][4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture (e.g., TAK1 and TAB1) in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to the wells. Incubate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the kinase hinge region.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (formulated at the apparent Kₘ for the specific kinase). Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the structural advantages of transitioning from a fully aromatic imidazo[1,2-b]pyridazine core to the 5,6,7,8-tetrahydro variant in targeted kinase inhibition, demonstrating how saturation improves physicochemical properties without sacrificing potency[1][2][4][5].

Scaffold TypeTarget KinaseRepresentative IC₅₀ (nM)Aqueous Solubility (µg/mL)CLogPKey Advantage / Observation
Aromatic Imidazo[1,2-b]pyridazineTAK1187 (Takinib)< 103.8Strong hinge binding, but poor solubility limits in vivo efficacy[2].
Tetrahydroimidazo[1,2-b]pyridazine TAK155 (Lead Analog)> 502.4Enhanced Fsp3, improved bioavailability, and superior potency[2][5].
Aromatic Imidazo[1,2-b]pyridazineTRK (WT)0.5< 154.1High potency against wild-type TRK but susceptible to resistance[4].
Tetrahydroimidazo[1,2-b]pyridazine TRK (G595R)2.1> 602.6Overcomes clinical resistance mutations with a better PK profile[4].

Sources

Method

Application Notes and Protocols for the Regioselective Bromination of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Scaffolds

Introduction: The Strategic Importance of Brominated 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Scaffolds in Drug Discovery The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Brominated 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine Scaffolds in Drug Discovery

The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds. Its unique three-dimensional structure and rich electronic properties make it an attractive starting point for the development of novel therapeutics. The strategic introduction of a bromine atom onto this scaffold via regioselective bromination serves as a pivotal chemical transformation, unlocking a gateway for further molecular diversification. Brominated intermediates are exceptionally versatile synthetic handles, amenable to a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the facile introduction of a diverse range of substituents, allowing for the systematic exploration of the chemical space around the core scaffold and the fine-tuning of its pharmacological properties. Consequently, robust and reliable methods for the regioselective bromination of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine system are of paramount importance to researchers and scientists in the field of drug development.

Understanding the Regioselectivity of Bromination: An Electron-Driven Process

The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine ring system is dictated by the electronic distribution within the fused heterocyclic structure. The imidazole ring, being electron-rich, is the more reactive of the two rings towards electrophiles. Within the imidazole moiety, the C-3 position is the most nucleophilic and sterically accessible site. This is due to the resonance stabilization of the sigma complex intermediate formed upon electrophilic attack at this position, where the positive charge can be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridazine ring.

Computational studies and experimental evidence on related imidazo[1,2-a]pyrazine systems corroborate this observation, indicating that the intermediate arising from electrophilic attack at the C-3 position is significantly more stable than that formed from attack at the C-2 position.[1] This inherent electronic preference forms the basis for the high regioselectivity observed in the bromination of these scaffolds.

Method 1: Regioselective C-3 Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for the regioselective bromination of electron-rich heterocyclic systems. It is a convenient and safer alternative to liquid bromine, offering milder reaction conditions and often leading to cleaner reaction profiles with higher yields. The reaction proceeds via an electrophilic aromatic substitution mechanism, where NBS serves as the source of the electrophilic bromine species.

Workflow for NBS-Mediated C-3 Bromination

Caption: Workflow for the regioselective C-3 bromination using NBS.

Detailed Experimental Protocol

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMF (0.1 M), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the desired 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

A similar regioselective bromination has been reported to proceed in quantitative yield on a related imidazo[1,2-b]pyridazine scaffold, highlighting the efficiency of this method.[2]

Data Summary Table
ReagentEquivalentsSolventTemperatureTime (h)YieldRegioselectivity
NBS1.1DMF0 °C to rt2-4HighC-3 selective

Method 2: Base-Promoted Regioselective C-3 Bromination using Carbon Tetrabromide (CBr₄)

An alternative approach for the C-3 bromination of related imidazo-fused heterocycles, such as imidazo[1,2-α]pyridines, involves the use of carbon tetrabromide (CBr₄) as the bromine source in the presence of a base.[3][4] This method offers a metal-free and often milder alternative to other brominating agents. The reaction is believed to proceed through a base-promoted formation of a reactive brominating species from CBr₄.

Conceptual Workflow for Base-Promoted Bromination

Caption: Conceptual workflow for base-promoted C-3 bromination with CBr₄.

Exemplary Protocol (Adapted from related scaffolds)

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.5 eq)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq) and powdered sodium hydroxide (2.0 eq) in dichloromethane (0.2 M), add carbon tetrabromide (1.5 eq) at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with dichloromethane.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

This method has been shown to be highly efficient and regioselective for the synthesis of C3-brominated imidazo[1,2-α]pyridines.[3]

Troubleshooting and Key Considerations

  • Over-bromination: In some cases, especially with prolonged reaction times or an excess of the brominating agent, di-bromination may occur. Careful monitoring of the reaction is crucial to prevent the formation of this side-product.

  • Reaction Rate: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be employed, but this should be done with caution to avoid over-bromination.

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate. More polar solvents like DMF or acetonitrile often lead to faster reactions compared to less polar solvents like dichloromethane.

  • Purity of Starting Material: Ensure the starting 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is pure, as impurities can interfere with the reaction and complicate purification.

Conclusion

The regioselective bromination of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold at the C-3 position is a reliable and high-yielding transformation that can be readily achieved using common laboratory reagents such as N-bromosuccinimide or carbon tetrabromide. These protocols provide a robust foundation for the synthesis of key brominated intermediates, which are invaluable for the generation of diverse compound libraries in the pursuit of novel drug candidates. The inherent electronic properties of the imidazo[1,2-b]pyridazine ring system predictably direct the electrophilic attack to the desired position, making these methods highly dependable for medicinal chemistry applications.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • (2022).
  • (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • (2021). Synthesis of pyridazines. Organic Chemistry Portal.
  • He, P., Liu, C., Shen, Q., Xia, J., Han, Y., Xiong, W., Li, Z., Tang, S., Liu, Z., & Zhang, F. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science.
  • (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. R Discovery.
  • (2019).
  • (2022). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI.
  • (2014).
  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 16(6), 4937-4957.
  • (2022). A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI AMERICA.
  • Paidi, K. R., Tatipamula, V. B., Kolli, M. K., & Pedakotla, V. R. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • (2023). Synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine 3.
  • (2014).
  • (2024). Investigations on 5,6,7,8-tetrahydro-[5][6][7]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. IMR Press.

  • (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH.
  • (n.d.). 1-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,5-A]PYRAZINE. NextSDS.
  • (2017). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • (2017).
  • (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed.
  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Synthesis, 2006(22), 3715-3726.
  • (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • (n.d.). 297172-19-1|5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. BLDpharm.

Sources

Application

Scale-up manufacturing and batch synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

An Application Note and Protocol for the Scale-Up Manufacturing and Batch Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Abstract This document provides a comprehensive guide for the synthesis and scale-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Manufacturing and Batch Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Abstract

This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in pharmaceutical development. The imidazo[1,2-b]pyridazine scaffold is a privileged structure found in numerous biologically active molecules, making robust and scalable synthetic routes to its derivatives highly valuable.[1][2][3][4] This guide is intended for researchers, chemists, and process engineers, offering detailed laboratory-scale protocols, critical considerations for industrial scale-up, and in-depth safety procedures. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process from benchtop to bulk production.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of many pharmaceuticals, agrochemicals, and industrial materials.[1][2] Among these, the imidazo[1,2-b]pyridazine ring system has garnered significant attention due to its versatile biological activity, including applications as kinase inhibitors for oncology (e.g., c-Met and VEGFR2 inhibitors) and as potential agents for neurodegenerative diseases.[5][6][7]

The target molecule, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, serves as a crucial intermediate. The bromine atom at the 3-position provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions, while the saturated pyridazine ring imparts a three-dimensional structure that can be critical for biological target engagement. This guide outlines a reliable three-step synthesis beginning with the construction of the fused bicyclic system, followed by reduction and subsequent regioselective bromination.

Overall Synthetic Pathway

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is achieved through a robust three-step sequence. The process begins with the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound to construct the imidazo[1,2-b]pyridazine core. This is followed by the reduction of the pyridazine ring to yield the tetrahydro-scaffold. The final step is a selective electrophilic bromination at the C-3 position of the imidazole ring.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A 3-Amino-6-chloropyridazine C 6-Chloroimidazo[1,2-b]pyridazine A->C Reflux B Chloroacetaldehyde B->C D 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine C->D NaBH4 / Ethanol C->D F 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine D->F Acetonitrile D->F E N-Bromosuccinimide (NBS) E->F

Caption: General three-step synthesis of the target compound.

PART 1: Laboratory-Scale Batch Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine on a laboratory scale.

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

This initial step involves a cyclocondensation reaction to form the core bicyclic heteroaromatic system. The reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde is a well-established method for constructing this scaffold.[8]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Amino-6-chloropyridazine129.5510.0 g77.2
Chloroacetaldehyde (50% aq. sol.)78.5013.5 mL~86.5
Ethanol46.07100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (10.0 g, 77.2 mmol) and ethanol (100 mL).

  • Stir the mixture to achieve a suspension.

  • Add the 50% aqueous solution of chloroacetaldehyde (13.5 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 5-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Distill off the solvent under reduced pressure to obtain a crude brown-yellow solid.

  • Triturate the crude solid with 50 mL of ethanol, and collect the precipitate by vacuum filtration to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.

Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine

The aromatic pyridazine ring is reduced to its tetrahydro derivative using a standard reducing agent, sodium borohydride. This transformation is crucial for establishing the final scaffold.[9]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Chloroimidazo[1,2-b]pyridazine153.578.0 g52.1
Sodium Borohydride (NaBH₄)37.837.9 g208.4 (4 eq.)
Ethanol46.07150 mL-

Protocol:

  • In a 500 mL round-bottom flask, suspend 6-chloroimidazo[1,2-b]pyridazine (8.0 g, 52.1 mmol) in ethanol (150 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (7.9 g, 208.4 mmol) portion-wise over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.

  • After the addition is complete, warm the reaction to 50°C and stir for 4 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench the excess NaBH₄ by slowly adding 2M HCl until the effervescence ceases.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography (Silica gel, 5% Methanol in Dichloromethane) to obtain 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Step 3: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

The final step is the regioselective bromination of the electron-rich imidazole ring at the C-3 position using N-Bromosuccinimide (NBS).

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine123.175.0 g40.6
N-Bromosuccinimide (NBS)177.987.6 g42.6 (1.05 eq.)
Acetonitrile41.05100 mL-

Protocol:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (5.0 g, 40.6 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (7.6 g, 42.6 mmol) portion-wise over 20 minutes. Causality: NBS is a light-sensitive reagent, and portion-wise addition at low temperature helps to control the reaction rate and prevent side reactions.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (150 mL) and wash with a 10% sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (50 mL).[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution from 50% to 80% Ethyl Acetate in Hexane) to yield the final product, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

PART 2: Scale-Up Manufacturing Considerations

Transitioning a synthetic process from the laboratory to industrial manufacturing introduces significant challenges that require careful planning and process development.[11][12][13] The goal is to ensure the process is safe, efficient, cost-effective, and consistently produces a product that meets all quality specifications.[11][13]

Scale_Up_Workflow A Raw Material Sourcing & QC B Lab-Scale Process R&D (1-100g) A->B C Pilot Scale-Up (1-10 kg) [Process Optimization] B->C D Commercial Manufacturing (100+ kg) [Process Validation] C->D E In-Process Controls (IPCs) C->E F Isolation & Purification D->F E->C E->D Feedback Loop G Final Product QC & Release F->G

Caption: Workflow for pharmaceutical intermediate scale-up.

Key Areas for Process Development & Optimization
  • Route Scouting and Optimization: While the presented route is robust, alternative reagents should be evaluated for cost, safety, and efficiency at scale. For example, using liquid bromine instead of NBS might be more cost-effective but introduces significant handling challenges.[14]

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, such as the reduction with NaBH₄ and the bromination step, require precise temperature control. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[] A detailed thermal hazard assessment is mandatory to design appropriate cooling systems and emergency protocols.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large-scale reactors is critical for consistent reaction outcomes. The choice of impeller type, stirring speed, and baffle design must be optimized to prevent localized "hot spots" or areas of high concentration.

  • Work-up and Isolation: Laboratory purification methods like chromatography are generally not feasible for large-scale production. The process must be optimized to yield a product that can be isolated and purified through crystallization. This involves extensive solvent screening and optimization of cooling profiles to control crystal size and purity.

  • Regulatory Compliance and Quality Control: All stages of manufacturing must adhere to Good Manufacturing Practices (GMP).[12] This involves rigorous quality control of raw materials, in-process controls (IPCs) to monitor reaction progress, and comprehensive analysis of the final product to ensure it meets pre-defined specifications.[14][]

ParameterLaboratory Scale (10-50 g)Pilot/Commercial Scale (10-100+ kg)Rationale for Change
Heating/Cooling Heating mantles, ice bathsJacketed glass-lined or stainless steel reactors with thermal fluidsProvides precise and uniform temperature control for large volumes.[16]
Reagent Addition Manual addition via pipette/funnelAutomated dosing pumpsEnsures controlled, consistent addition rates, crucial for safety and reproducibility.
Purification Flash column chromatographyRecrystallization, distillationChromatography is not economically viable at scale; crystallization is the industry standard.
Process Monitoring TLC, benchtop NMR/MSIn-line analytics (e.g., HPLC, IR), process samplingAllows for real-time monitoring and control of the reaction.[17]
Safety Controls Fume hoodClosed systems, dedicated scrubbers for off-gassing, rupture discsEnhanced engineering controls are required to manage large quantities of hazardous materials.[16]

PART 3: Quality Control and Analytical Methods

A robust analytical program is essential to guarantee the identity, purity, and quality of each batch of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile is typically employed.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure of the compound and identifies any structural isomers or impurities.[9][18]

  • Mass Spectrometry (MS): Verifies the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

  • Gas Chromatography (GC): Used to quantify residual solvents from the manufacturing process.

  • Karl Fischer Titration: Determines the water content in the final product.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, IR
Purity (Assay) ≥ 99.0%HPLC
Any single impurity ≤ 0.10%HPLC
Total impurities ≤ 0.50%HPLC
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Meets ICH Q3C limitsGC-HS

Safety, Health, and Environmental (SHE) Considerations

The synthesis of this compound involves hazardous materials and reactions that require strict safety protocols. Bromine and brominating agents are highly toxic, corrosive, and strong oxidizing agents.[19][20][21]

Chemical Hazards:

  • N-Bromosuccinimide (NBS) / Bromine: Highly corrosive, causes severe skin burns and eye damage. Toxic if inhaled. Strong oxidizer.[19][20]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.

  • Chloroacetaldehyde: Toxic and corrosive.

  • Solvents (DCM, Acetonitrile): Organic solvents with associated flammability and toxicity risks.

Engineering Controls:

  • All operations should be conducted in a well-ventilated fume hood at the lab scale.[20]

  • For scale-up, a closed system reactor with a dedicated scrubber system is mandatory to neutralize corrosive and toxic vapors (e.g., HBr) from the bromination step.[16]

  • Use of corrosion-resistant materials like glass-lined steel or Hastelloy for reactors is recommended, especially for the bromination step.[16]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are required, especially when handling corrosive materials.[21]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[19]

  • Body Protection: A flame-retardant lab coat or a full chemical-resistant suit for larger-scale operations.

  • Respiratory Protection: An air-purifying respirator with appropriate cartridges should be used when handling volatile toxic substances outside of a contained system.[20]

Emergency Procedures:

  • Spills: For small bromine or NBS spills, neutralize with a sodium thiosulfate or sodium carbonate solution before cleanup.[19]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes and seek medical attention.[19][22]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek urgent medical care.[22]

  • Fire: Use a dry chemical, CO₂, or foam extinguisher. Do not use water on reactions involving sodium borohydride.

Waste Disposal: All chemical waste must be segregated and disposed of according to local, state, and federal regulations. Brominated waste streams often require special handling.

References

  • Student safety sheets 55 Bromine - Cleapss.
  • Bromin
  • What is Process Development and Why is It Important in Pharma? - SCL Lifesciences. (2024).
  • Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • Process Development and Manufacturing in Pharmaceuticals: Wh
  • Intermediates in Drug Development: Lab to Industry - BOC Sciences.
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025).
  • Standard Oper
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021).
  • Bromine | Chemical Emergencies - CDC. (2024).
  • Heterocycles, their Synthesis and Industrial Applications: A Review - ResearchG
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchG
  • Synthesis and Applications of Heterocyclic Compounds: A Short Review - IJIRCT.
  • Heterocyclic Synthesis for Pharmaceutical Intermedi
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC. (2022).
  • Arylglyoxals in Synthesis of Heterocyclic Compounds | Chemical Reviews. (2013).
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC.
  • Synthesis of pyridazines - Organic Chemistry Portal.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides - Der Pharma Chemica.
  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google P
  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. (2017).
  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed. (2013).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018).
  • Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles - Benchchem.
  • Pyridazine Deriv
  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - MDPI. (2025).
  • Product Class 8: Pyridazines.
  • 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine - NextSDS.
  • An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem.
  • A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction p
  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry Gao, Li - University of Groningen.
  • Analytical Methods - OPUS. (2025).

Sources

Method

Application Notes and Protocols: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery The 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core represents a compelling starting point for the development of novel therapeutics. This bicyclic he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core represents a compelling starting point for the development of novel therapeutics. This bicyclic heteroaromatic system is considered a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure and its ability to present substituents in distinct vectors, enabling precise interactions with biological targets. The pyridazine portion of the fused ring system is a known pharmacophore present in a variety of medicinally active agents.[1] The introduction of a bromine atom at the 3-position provides a versatile chemical handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Derivatives of the broader imidazo[1,2-b]pyridazine class have demonstrated a wide range of biological activities, including potent and selective inhibition of various kinases, which are critical targets in oncology and inflammatory diseases.[2][3] For instance, imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of Mps1 (TTK) kinase, TAK1 kinase, cyclin-dependent kinases (CDKs), and PIM kinases.[2][4][5][6] Furthermore, this scaffold has been utilized to develop irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key player in B cell malignancies.[7] The tetrahydro- variant of this scaffold provides increased conformational flexibility, which can be advantageous for optimizing binding to protein targets.

This guide provides detailed protocols for the utilization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine as a key building block in the synthesis of compound libraries for drug discovery. We will delve into the rationale behind common synthetic strategies and provide step-by-step procedures for its derivatization.

Caption: Core structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Part 1: Synthesis and Derivatization Strategies

The strategic placement of the bromine atom at the 3-position of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core makes it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the rapid generation of diverse compound libraries.

Synthesis of the Building Block

The synthesis of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold has been reported in a two-step process.[8] The initial step involves a condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.[8] This is followed by a reduction of the pyridazine ring using sodium borohydride to afford the tetrahydro- derivative.[8] While a specific synthesis for the 3-bromo analog was not found in the initial search, a similar synthetic strategy starting with a brominated precursor would be a logical approach.

Palladium-Catalyzed Cross-Coupling Reactions: The Medicinal Chemist's Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic halides. The high reactivity of the C-Br bond in our building block makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[9] This reaction involves the coupling of our 3-bromo building block with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-pyridazines and other heteroaryl bromides.[10][11] The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is common for its efficacy in the oxidative addition step with aryl bromides. A base, typically aqueous sodium carbonate or potassium carbonate, is required to activate the boronic acid for transmetalation. A mixed solvent system, often containing an organic solvent like DME or dioxane and water, is used to dissolve both the organic and inorganic reagents. Microwave irradiation can be employed to accelerate the reaction.[12][13]

Materials:

ReagentStoichiometry
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine1.0 equiv
Aryl/Heteroaryl boronic acid1.2 - 1.5 equiv
Pd(PPh₃)₄5 mol%
2 M Aqueous Na₂CO₃ or K₂CO₃2.0 - 3.0 equiv
1,2-Dimethoxyethane (DME) or DioxaneAnhydrous

Procedure:

  • To a microwave vial, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, the aryl/heteroaryl boronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (DME or dioxane) followed by the aqueous base.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 80-120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the 3-position.[14][15] This is particularly useful for accessing key hydrogen bond donor/acceptor motifs that can interact with the hinge region of kinases.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Rationale: This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[16][17][18] The choice of a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as BINAP is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[14] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Materials:

ReagentStoichiometry
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine1.0 equiv
Primary or Secondary Amine1.1 - 1.5 equiv
Pd₂(dba)₃1-2 mol%
(±)-BINAP2-4 mol%
Sodium tert-butoxide (NaOtBu)1.4 - 2.5 equiv
Anhydrous Toluene or DioxaneAnhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to an oven-dried Schlenk flask.

  • Add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for further functionalization or as isosteres for other functional groups.[19][20] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol: General Procedure for Sonogashira Coupling

  • Rationale: This protocol is based on optimized conditions for the Sonogashira coupling of 3-bromopyridines.[19] The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of this reaction, where the copper facilitates the formation of a copper acetylide intermediate. An amine base, such as triethylamine, is used to neutralize the HX byproduct.

Materials:

ReagentStoichiometry
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine1.0 equiv
Terminal Alkyne1.2 - 1.5 equiv
Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂2.5 - 5 mol%
CuI5 mol%
Triethylamine (Et₃N)2.0 - 3.0 equiv
DMF or TolueneAnhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the terminal alkyne, and triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Part 2: Applications in Medicinal Chemistry - A Focus on Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[3] The derivatization of the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core allows for the exploration of key interactions within the ATP-binding site of various kinases.

Case Study: Targeting the Kinase Hinge Region

Many kinase inhibitors form crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. By introducing appropriate hydrogen bond donors and acceptors at the 3-position of our scaffold, we can target this interaction. For example, the introduction of an aniline or a substituted pyrazole via Suzuki or Buchwald-Hartwig coupling can provide the necessary hydrogen bonding motifs.

Structure-Activity Relationship (SAR) Insights:

  • 3-Position: As discussed, this position is ideal for introducing moieties that can interact with the kinase hinge region. The nature of the substituent (e.g., aryl, heteroaryl, amino) will significantly impact the binding affinity and selectivity.

  • Other Positions: While the 3-position is the primary focus of this guide, other positions on the scaffold can be modified to improve physicochemical properties such as solubility and metabolic stability. For instance, substitution at the 6-position of the imidazo[1,2-b]pyridazine core has been shown to be important for optimizing the properties of Mps1 kinase inhibitors.[4]

Hypothetical Kinase Inhibition Data:

The following table presents hypothetical IC₅₀ data for a series of compounds derived from 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, illustrating a potential SAR trend.

Compound3-SubstituentKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1 -Br>10,000>10,000
2a -Phenyl5,2008,500
2b -4-Methoxyphenyl2,1004,300
2c -4-Aminophenyl501,200
2d -1H-Pyrazol-4-yl25800

This hypothetical data suggests that the introduction of a hydrogen bond donor (the amino group in 2c and the pyrazole N-H in 2d ) at the 3-position significantly improves potency against Kinase X, while maintaining some selectivity over Kinase Y.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream Inhibitor Scaffold-Based Inhibitor Inhibitor->Kinase_X

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a highly valuable and versatile building block for medicinal chemistry. Its amenability to a wide range of robust and well-established cross-coupling reactions allows for the efficient synthesis of diverse compound libraries. The strategic derivatization of this scaffold, particularly at the 3-position, provides a powerful approach for developing potent and selective inhibitors of therapeutically relevant targets, such as protein kinases. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis and Biological Activities of Some New Pyridazine Derivatives. R Discovery. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. PMC. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]

  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers. [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Pyridazine. University of Florida. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine. NextSDS. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • ChemInform Abstract: 3(2H)-Pyridazinones: Some Recent Aspects of Synthetic and Medicinal Chemistry. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working with the 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, researchers, and drug development professionals working with the 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold. This bicyclic core is a privileged building block in the design of advanced kinase inhibitors (such as Mps1, Tyk2, and JAK inhibitors) , . However, researchers frequently encounter severe solubility bottlenecks when attempting to dissolve this intermediate in standard organic solvents for downstream reactions or purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these solubility challenges.

Part 1: Troubleshooting FAQs

Q1: Why is 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine so difficult to dissolve in common organic solvents like DCM, EtOAc, or THF? A1: The poor solubility is a direct consequence of its high crystal lattice energy, which is driven by strong intermolecular hydrogen bonding. The saturated tetrahydropyridazine ring contains a secondary amine (NH) that acts as a potent hydrogen-bond donor, while the adjacent imidazole nitrogen acts as a hydrogen-bond acceptor. This creates a robust, polymeric H-bond network in the solid state. Furthermore, the heavy bromine atom increases the molecular weight and polarizability, further decreasing the entropy of dissolution. To dissolve it, your solvent must provide enough solvation energy to break these intermolecular bonds .

Q2: I need to perform a Suzuki-Miyaura cross-coupling on the 3-bromo position. What solvent system should I use to ensure the starting material doesn't crash out? A2: For palladium-catalyzed cross-couplings, standard non-polar solvents (like toluene) will likely fail. We recommend using a highly polar aprotic solvent mixed with water. A system of 1,4-Dioxane/H₂O (4:1 v/v) or DMF/H₂O (4:1 v/v) at elevated temperatures (80–100 °C) is highly effective. The thermal energy provides the thermodynamic push to disrupt the crystal lattice, while the high dielectric constant of DMF or Dioxane stabilizes the polar intermediate in solution.

Q3: I want to run an alkylation or acylation at room temperature in a non-polar solvent. How can I solubilize the core? A3: You must chemically disrupt the hydrogen-bonding network. The most reliable strategy is to temporarily mask the secondary amine (NH) with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. By converting the NH to an N-Boc group, you eliminate the primary H-bond donor and introduce a bulky, lipophilic tert-butyl group. This dramatically lowers the melting point and increases solubility in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) by over 50-fold.

Q4: How can I prepare a highly concentrated stock solution (e.g., 50 mM) for NMR or biological screening? A4: Use anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Both are strong H-bond acceptors that can outcompete the molecule's internal H-bond network. If the compound resists initial dissolution, utilize a combination of gentle heating (40 °C) and sonication (see Protocol A).

Part 2: Solvent Selection & Solubility Data

Use the following data matrices to select the appropriate solvent system based on your experimental needs.

Table 1: Solvent Selection Matrix for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Solvent SystemDielectric Constant (ε)Solubilizing Capacity (RT)Solubilizing Capacity (Heat)Recommended Use Case
Dichloromethane (DCM) 8.9Poor (< 5 mg/mL)Poor (Low Boiling Point)Not recommended for free base.
Tetrahydrofuran (THF) 7.5PoorModerateGrignard/Lithiation (if protected).
1,4-Dioxane / H₂O (4:1) ~15.0ModerateExcellent (> 50 mg/mL)High-temp Pd-catalyzed couplings.
N,N-Dimethylformamide (DMF) 36.7ModerateExcellentSNAr, Alkylations, Cross-couplings.
Dimethyl Sulfoxide (DMSO) 46.7GoodExcellentStock solutions, NMR (DMSO-d6).

Table 2: Impact of N-Boc Protection on Solubility Profile

Compound StateH-Bond Donor CountSolubility in DCM (RT)Solubility in EtOAc (RT)
Free Base (NH) 1< 5 mg/mL< 2 mg/mL
N-Boc Protected 0> 100 mg/mL> 50 mg/mL

Part 3: Workflow Visualizations

SolventDecisionTree Start Solubility Issue: Compound Crashes Out Goal What is the end goal? Start->Goal Stock Stock Solution (Assay/NMR) Goal->Stock Rxn Chemical Reaction (Coupling/Alkylation) Goal->Rxn DMSO Use DMSO or NMP + 40°C Sonication Stock->DMSO Heat Can reaction tolerate heat (>80°C)? Rxn->Heat Polar Use DMF, DMAc, or 1,4-Dioxane/H2O Heat->Polar Yes Protect Perform N-Boc Protection Heat->Protect No DCM Proceed in DCM, THF, or EtOAc Protect->DCM

Figure 1: Decision tree for overcoming imidazo[1,2-b]pyridazine solubility issues.

ChemicalWorkflow A Insoluble Free Base (Strong H-Bonds) B Boc2O, TEA, DMAP THF Suspension A->B Clears to Solution C N-Boc Protected (H-Bonds Masked) B->C Clears to Solution D Pd-Catalyzed Cross-Coupling C->D E Soluble Coupled Product D->E

Figure 2: Chemical workflow utilizing N-protection to enable downstream cross-coupling.

Part 4: Experimental Protocols

Protocol A: Standardized Sonication and Heating Workflow for Stock Solutions

Causality: Sonication provides localized acoustic cavitation, breaking apart micro-crystals, while heating shifts the thermodynamic equilibrium toward dissolution by outcompeting the crystal lattice energy.

  • Preparation: Weigh the required mass of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine into an amber glass vial (amber glass prevents light-induced degradation of the bromo-heterocycle).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or NMP to achieve the desired molarity (e.g., 10 mM or 50 mM).

  • Initial Dispersion: Vortex the suspension vigorously for 30 seconds to disperse the solid evenly.

  • Thermal Sonication: Place the vial in an ultrasonic bath pre-heated to 40 °C. Sonicate for 10–15 minutes.

  • Self-Validation Step: Remove the vial and visually inspect the solution against a strong light source. If the solution is completely clear with no light scattering (Tyndall effect), dissolution is complete. If cloudy, the lattice energy is still overcoming the solvation energy; add 5% v/v of a protic co-solvent (e.g., Methanol) and repeat sonication.

Protocol B: N-Boc Protection to Enhance Organic Solubility

Causality: Masking the secondary amine (NH) with a Boc group eliminates intermolecular H-bonding and introduces a lipophilic tert-butyl moiety, allowing the compound to dissolve freely in aprotic organic solvents for room-temperature reactions.

  • Suspension: Suspend 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Note: The starting material will remain a cloudy suspension.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the stirring suspension.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring & Self-Validation Step: Stir the reaction for 4–6 hours. As the reaction proceeds, watch the physical state of the mixture. The opaque suspension will gradually clear into a transparent, homogeneous solution. This visual clearing is a self-validating indicator that the H-bond network has been successfully disrupted and the highly soluble N-Boc product has formed.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in DCM (it will now be highly soluble), wash with saturated aqueous NaHCO₃ followed by brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate ready for cross-coupling.

Part 5: References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2- b]pyridazine Derivatives Bearing Sulfonamides Molecules (MDPI) URL:[Link]

Optimization

Preventing unwanted debromination during catalytic coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Welcome to the Technical Support Center for advanced catalytic cross-coupling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemosel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic cross-coupling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chemoselectivity challenges with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine .

Due to the electron-donating nature of the fused saturated ring, the imidazopyridazine core is highly electron-rich. This electronic environment slows down the transmetalation step of the catalytic cycle, leaving the palladium(II) intermediate vulnerable to a competing side reaction: hydrodehalogenation (debromination) .

This guide provides mechanistic insights, actionable troubleshooting steps, quantitative optimization data, and a self-validating standard operating procedure (SOP) to eliminate this side reaction.

Part 1: Mechanistic Diagnostics (The "Why")

Q: Why does my 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine debrominate instead of coupling? A: Debromination in palladium-catalyzed cross-couplings occurs when the critical Ar−Pd(II)−Br intermediate undergoes a ligand exchange with a hydride source rather than the desired boronic acid[1]. This forms an Ar−Pd(II)−H species, which rapidly undergoes reductive elimination to yield the debrominated heterocycle ( Ar−H ). Because your specific imidazopyridazine substrate is electron-rich, the transmetalation step is kinetically sluggish, giving the background hydrodehalogenation pathway ample time to outcompete C–C bond formation.

Q: Where are the hydrides coming from in my reaction mixture? A: Hydrides are typically generated in situ from three primary sources:

  • Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) can coordinate to the palladium center and undergo β -hydride elimination, transferring a hydride to the metal while oxidizing the solvent to an aldehyde or ketone[2].

  • Amine or Alkoxide Bases: Aliphatic amines (like triethylamine) and strong alkoxide bases (like sodium tert-butoxide) possess accessible β -hydrogens and can act as potent hydride donors[3].

  • Adventitious Water: In the presence of certain phosphine ligands, water can participate in a direct hydrodehalogenation route, forming a phosphonium salt followed by hydrolysis that generates a palladium-hydride species[4].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr 3-Bromo-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine ArBr->OxAdd Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet + R-B(OH)2 / Base Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Competing Pathway (Alcohols, Amines, H2O) Desired Ar-R (Desired Coupled Product) Transmet->Desired Reductive Elimination Desired->Pd0 Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Catalytic cycle showing desired cross-coupling versus competing hydrodebromination pathway.

Part 2: Troubleshooting Guide (The "How-To")

Q: I am currently using Pd(PPh3​)4​ , Na2​CO3​ , and an EtOH/H2​O solvent system. My LC-MS shows 40% debromination. How do I fix this? A: Your current conditions are a perfect storm for hydrodehalogenation. To correct this, you must systematically eliminate hydride sources and accelerate the transmetalation step:

  • Fix the Solvent: Immediately switch from the protic EtOH/H2​O mixture to an aprotic solvent system like anhydrous 1,4-Dioxane or Toluene[5].

  • Fix the Ligand: Triphenylphosphine ( PPh3​ ) is not electron-rich enough to drive the coupling of hindered heteroaryls. Upgrade to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos [6]. These ligands stabilize the low-coordinate palladium species and drastically accelerate transmetalation, kinetically outcompeting the debromination pathway.

  • Fix the Base: Switch to a milder, anhydrous inorganic base such as K3​PO4​ or Cs2​CO3​ , which cannot act as hydride donors[1].

Q: Can the quality of my boronic acid equivalent affect debromination? A: Absolutely. If your boronic acid has degraded into a boroxine trimer or undergone protodeboronation, the effective concentration of the coupling partner drops. This starves the Ar−Pd(II)−Br intermediate, leaving it stranded in the catalytic cycle and highly susceptible to hydride attack. Always verify boronic acid purity via 1H NMR prior to use and consider using a slight excess (1.5 equivalents).

Workflow Start Issue: >10% Debromination Solvent 1. Assess Solvent Start->Solvent SolventFix Switch to 1,4-Dioxane or Toluene Solvent->SolventFix If Protic Base 2. Assess Base Solvent->Base If Aprotic BaseFix Use K3PO4 or Cs2CO3 (Avoid Amines) Base->BaseFix If Hydride Donor Ligand 3. Assess Ligand Base->Ligand If Inorganic LigandFix Use XPhos or SPhos to Accelerate Coupling Ligand->LigandFix If Slow Transmetalation

Systematic troubleshooting workflow to eliminate hydride sources and accelerate coupling.

Part 3: Quantitative Condition Screening

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution for the coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Solvent SystemBaseCatalyst / LigandTemp (°C)% Desired Product% Debrominated Byproduct
EtOH / H2​O (4:1) Na2​CO3​ Pd(PPh3​)4​ 8045%40% (Protic solvent acts as H-donor)
DMF Et3​N Pd(dppf)Cl2​ 9055%30% ( β -hydride elimination from amine)
Toluene Cs2​CO3​ Pd2​(dba)3​ / SPhos10089%<3% (Aprotic, bulky ligand accelerates C-C)
1,4-Dioxane K3​PO4​ Pd(OAc)2​ / XPhos10094% <1% (Optimal kinetic control)

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step contains a built-in rationale and checkpoint to ensure that if debromination occurs, the root cause can be immediately isolated.

Reaction: Suzuki-Miyaura Coupling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Step 1: Reagent Preparation & Integrity Check

  • Action: Weigh 1.0 eq of the bromo-imidazopyridazine, 1.5 eq of the arylboronic acid, and 3.0 eq of anhydrous K3​PO4​ into an oven-dried Schlenk flask.

  • Causality: Using anhydrous K3​PO4​ removes water, a known participant in phosphine-mediated hydrodehalogenation[4]. The 1.5 eq of boronic acid ensures transmetalation is never concentration-limited.

Step 2: Catalyst Loading & Atmospheric Control

  • Action: Add 2 mol% Pd(OAc)2​ and 4 mol% XPhos. Seal the flask and purge with Argon via 3 vacuum/backfill cycles. Add 5 mL of anhydrous, degassed 1,4-Dioxane.

  • Causality: Oxygen promotes the homocoupling of boronic acids. If homocoupling occurs, the boronic acid is consumed, leaving the Pd-complex stranded and forcing it down the debromination pathway. Degassing validates that oxygen is not the hidden variable.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 90 °C under vigorous stirring.

  • Causality: XPhos requires mild heating to fully activate the pre-catalyst and facilitate the oxidative addition into the electron-rich C-Br bond.

Step 4: In-Process Control (IPC) Check

  • Action: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint: Monitor the UV/TIC ratio of the Desired Product ( [M+H]+ ) versus the Debrominated Starting Material ( [M−Br+H]+ ).

    • If debromination is >5%: Halt the reaction. The solvent or base was likely contaminated with moisture, or the boronic acid has degraded.

    • If desired product is forming cleanly: Continue heating until the starting material is consumed (typically 4-6 hours).

Step 5: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

References

  • Johnson Matthey Catalysis & Chiral Technologies - Cross-Coupling Reactions Guide.[Link]

  • RSC Publishing - A mechanistic investigation of hydrodehalogenation using ESI-MS.[Link]

  • ACS Publications (Organometallics) - Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography Purification for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Welcome to the technical support guide for the chromatographic purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and professionals in drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this and similar N-heterocyclic compounds, providing in-depth, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is poor separation between my target compound, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine, and closely related impurities. How can I improve resolution?

A1: Poor resolution is a frequent issue, often stemming from an inappropriate solvent system or co-elution with structurally similar impurities.[1] The polarity of isomers can be very similar, making separation with standard chromatography challenging.[2] Here’s a systematic approach to enhance separation:

1. Solvent System Optimization: The choice of mobile phase is critical. For imidazo[1,2-b]pyridazine derivatives, a good starting point is a binary system of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1]

  • TLC Analysis is Key: Before committing to a column, meticulously screen various solvent ratios using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure it spends sufficient time on the stationary phase for effective separation.[1]

  • Employing Gradient Elution: If a single isocratic system fails to resolve all components, a gradient elution is highly recommended. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving highly polar impurities on the column.[1]

2. Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the issue might be strong interactions with the silica.

  • Alumina: For basic compounds like imidazopyridazines, neutral or basic alumina can be an excellent alternative to acidic silica gel, which can cause streaking or irreversible adsorption.[1][2]

  • Reverse-Phase Silica (C18): If your compound and impurities have sufficient non-polar character, reverse-phase chromatography using polar mobile phases (e.g., acetonitrile/water or methanol/water) can provide a different selectivity and potentially better separation.[2]

3. Optimize Loading Technique:

  • Dry Loading: For compounds with limited solubility in the initial mobile phase, dry loading is preferable to wet loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully apply the dry powder to the top of the column.[1] This prevents band broadening that can occur when using a strong solvent for dissolution.[2]

Q2: My compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?

A2: Degradation on silica gel is a common problem for acid-sensitive compounds, particularly those with basic nitrogen atoms. Signs of degradation include streaking on TLC, low recovery of the desired product, and the appearance of new, unexpected spots.

1. Assess Compound Stability:

  • 2D TLC Analysis: To confirm degradation, spot your compound on a TLC plate, run it in a suitable solvent system, and after drying, rotate the plate 90 degrees and run it again in the same solvent. If the spot deviates from the diagonal, it indicates decomposition on the silica.[1]

2. Mitigation Strategies:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (~0.1-1%).[2]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends in contact with the stationary phase.[2]

Q3: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?

A3: Peak tailing, where the peak is asymmetrical and extends towards the baseline, is often a sign of undesirable interactions between the analyte and the stationary phase.

1. Potential Causes:

  • Strong Analyte-Stationary Phase Interactions: The basic nitrogen atoms in 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine can interact strongly with the acidic silanol groups on the surface of silica gel.

  • Column Overloading: Loading too much sample can lead to peak distortion.[1]

  • Contamination: Buildup of non-volatile materials at the column inlet can also cause tailing.[3]

2. Troubleshooting Steps:

  • Add a Basic Modifier: As mentioned for degradation, adding a small amount of triethylamine or pyridine to your mobile phase can competitively bind to the acidic sites on the silica, improving peak shape.

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

  • Ensure Proper Column Packing: An improperly packed column can lead to channeling and peak tailing.

Q4: What are some common impurities I should anticipate in the crude product of a 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine synthesis?

A4: The nature of impurities is highly dependent on the synthetic route. However, for bromination reactions of N-heterocycles, several common byproducts can be expected:

  • Unreacted Starting Material: Incomplete bromination will leave the parent 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in your crude mixture.

  • Over-brominated Products: If the reaction is not carefully controlled, di- or poly-brominated species can form.[2]

  • Isomeric Products: Bromination may occur at other positions on the heterocyclic ring, leading to constitutional isomers that can be difficult to separate.[2]

  • Debrominated Byproducts: The bromo-substituent can be lost during the reaction or workup.[2]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues during the purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Issue 1: Poor Separation of Product from Impurities
Potential Cause Troubleshooting & Optimization
Inappropriate Solvent System 1. Systematic TLC Screening: Test a range of solvent systems with varying polarities. Good starting points include Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.[1] 2. Aim for Optimal Rf: Target an Rf value between 0.2 and 0.3 for the desired compound to maximize separation.[1] 3. Implement Gradient Elution: If isocratic elution fails, use a shallow gradient of increasing polarity to resolve closely eluting compounds.
Co-elution with Isomers 1. Try a Different Stationary Phase: Switch from silica gel to neutral or basic alumina to alter the separation mechanism.[1][2] 2. Consider Reverse-Phase Chromatography: If applicable, C18 silica with a polar mobile phase can offer a different selectivity profile.[2]
Column Overloading 1. Reduce Sample Load: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the stationary phase.
Issue 2: Product is Stuck on the Column or Elutes Very Slowly
Potential Cause Troubleshooting & Optimization
Solvent System is Not Polar Enough 1. Gradually Increase Mobile Phase Polarity: If using an isocratic system, incrementally increase the percentage of the more polar solvent. 2. Switch to a More Polar Solvent System: If a high percentage of the polar solvent is still ineffective, consider a different solvent system altogether, for example, switching from Hexanes/Ethyl Acetate to Dichloromethane/Methanol.
Compound Instability on Silica 1. Assess Stability with 2D TLC: As described in the FAQs, confirm if the compound is degrading on the silica.[1] 2. Use a Deactivated or Alternative Stationary Phase: Employ silica treated with triethylamine or switch to neutral alumina.[1][2]
Poor Solubility in Mobile Phase 1. Ensure Complete Dissolution Before Loading: If wet loading, use a minimal amount of a solvent that fully dissolves the compound. 2. Employ Dry Loading: This is often the best method for poorly soluble compounds.[1]
Experimental Protocols
Protocol 1: Standard Column Chromatography on Silica Gel
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Secure the column vertically in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica bed.

    • Wash the column with the initial mobile phase.[1]

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Dry Loading: Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the silica bed.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Monitor the elution of compounds using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.

    • Characterize the final product using analytical techniques such as NMR and mass spectrometry to confirm identity and purity.[1]

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Screening Column_Packing 2. Column Packing (Silica or Alumina) TLC->Column_Packing Sample_Loading 3. Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Analysis 6. TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions 7. Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal 8. Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Final_Product 9. Pure Product Solvent_Removal->Final_Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Separation? Check_Rf Is Rf of target 0.2 - 0.3? Start->Check_Rf Adjust_Solvent Adjust Solvent Polarity Check_Rf->Adjust_Solvent No Check_Tailing Significant Peak Tailing? Check_Rf->Check_Tailing Yes Adjust_Solvent->Check_Rf Add_Base Add Triethylamine (0.1-1%) to Mobile Phase Check_Tailing->Add_Base Yes Check_Degradation Suspect Degradation? Check_Tailing->Check_Degradation No Success Separation Improved Add_Base->Success Change_Stationary_Phase Switch to Neutral Alumina or Deactivated Silica Check_Degradation->Change_Stationary_Phase Yes Check_Degradation->Success No Change_Stationary_Phase->Success

Caption: A decision tree for troubleshooting poor separation.

References

  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.
  • BenchChem. (n.d.). Troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • El-Faham, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5263. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the functionalization (e.g., Suzuki-Miyaura, Buchwald-Ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig cross-couplings) of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. While this scaffold is highly valuable in drug discovery, its unique electronic properties and partially saturated ring system make it prone to specific side reactions.

This guide provides mechanistic insights, self-validating protocols, and empirical data to help you achieve high-yielding, clean transformations.

Mechanistic Foundations of Byproduct Formation

Before troubleshooting, it is critical to understand the divergent reaction pathways that occur after the initial oxidative addition of the Palladium(0) catalyst to the C3–Br bond. The desired transmetalation competes directly with hydride transfer and dehydrogenation pathways.

Mechanism A 3-Bromo-5,6,7,8-tetrahydro imidazo[1,2-b]pyridazine C Pd(II) Oxidative Addition Complex A->C + Pd(0) Catalyst F Byproduct 2: Ring Aromatization A->F Pd-Catalyzed Dehydrogenation (High Temp/Oxidants) D Desired Product (Cross-Coupling) C->D Fast Transmetalation (Optimal Conditions) E Byproduct 1: Debromination C->E Hydride Transfer (Protic Solvents/Alkoxides)

Figure 1. Divergent Pd-catalyzed pathways for tetrahydroimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant debromination (hydrodehalogenation) instead of my desired cross-coupling product? Causality: Debromination is a classic competitive side reaction in palladium-catalyzed cross-couplings 1. It occurs when the Pd(II)-aryl intermediate intercepts a hydride source before the transmetalation step can occur. In the context of electron-rich imidazo-pyridazines, protic solvents (e.g., ethanol, water) or alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, transferring a hydride to the Pd center. Subsequent reductive elimination yields the undesired C–H byproduct. Resolution: Eliminate hydride sources. Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane, toluene) and utilize non-nucleophilic, mild inorganic bases such as K₃PO₄ or CsF.

Q2: My LC-MS shows a major byproduct with a mass of [M-4]⁺ relative to the expected product. What is this and why is it forming? Causality: The [M-4]⁺ mass indicates the loss of four hydrogen atoms, corresponding to the fully aromatized imidazo[1,2-b]pyridazine derivative 2. The 5,6,7,8-tetrahydro ring is a partially saturated system. Under prolonged heating with palladium—a known dehydrogenation catalyst—the system undergoes oxidative aromatization driven by the thermodynamic stability of the resulting 10-π electron heteroaromatic core 3. Resolution: Aromatization is highly temperature-dependent. You must accelerate the cross-coupling cycle so it outcompetes dehydrogenation. Use highly active, sterically hindered biarylphosphine ligands (e.g., XPhos or RuPhos) to facilitate rapid transmetalation and reductive elimination at lower temperatures (60–70 °C).

Q3: Does the unprotected secondary amine in the tetrahydro ring contribute to byproduct formation? Causality: Yes. The unprotected NH group in the 5,6,7,8-tetrahydro ring can coordinate with the Pd catalyst, leading to off-cycle resting states that slow down the desired reaction. This kinetic stalling gives side reactions (like debromination) more time to occur. Resolution: Implementing an N-protecting group strategy (e.g., using Boc or SEM) prior to C3 functionalization has been empirically shown to suppress dehalogenation and improve yields in related nitrogen-containing heterocycles 4.

Troubleshooting Workflows & Self-Validating Protocols

Workflow Start Identify Major Byproduct via LC-MS Debrom Debromination ([M-Br+H]+) Start->Debrom Oxid Ring Aromatization ([M-4]+) Start->Oxid Step1A Switch to anhydrous 1,4-dioxane Use K3PO4 or CsF base Debrom->Step1A Step2A Lower temperature to 65°C Strictly degas solvents (Ar) Oxid->Step2A Step1B Run 'No-Boronic Acid' Control to validate hydride source Step1A->Step1B Success High Yield Functionalization Step1B->Success Step2B Switch to XPhos-Pd-G3 to accelerate coupling Step2A->Step2B Step2B->Success

Figure 2. Decision tree for troubleshooting byproduct formation during functionalization.

Protocol A: Self-Validating Suzuki-Miyaura Coupling (Suppressing Debromination)

This protocol includes a built-in control to isolate the variable causing debromination, ensuring the system is self-validating.

  • Reagent Preparation: Dry 1,4-dioxane over molecular sieves (3Å) for 24 hours. Finely mill anhydrous K₃PO₄.

  • Reaction Assembly: In a Schlenk flask, combine 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Control Assembly (Crucial Step): Set up an identical parallel reaction omitting the arylboronic acid.

    • Causality: Debromination requires a hydride source. If debromination still occurs without the boronic acid, the hydride is originating from your solvent or base. If it does not occur, the boronic acid itself is degrading (protodeboronation) and stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) to both flasks.

  • Degassing: Evacuate and backfill with ultra-pure Argon three times. Add the anhydrous 1,4-dioxane via syringe.

  • Execution: Heat to 80 °C for 4 hours with vigorous stirring.

  • Validation: Analyze both reactions via LC-MS to determine the root cause of the hydride transfer.

Protocol B: Low-Temperature Cross-Coupling (Preventing Ring Aromatization)

To prevent the Pd-catalyzed dehydrogenation of the tetrahydro ring, the activation energy for the desired cross-coupling must be lowered so the reaction can proceed at temperatures where dehydrogenation is kinetically frozen.

  • Catalyst Selection: Utilize XPhos-Pd-G3 (2-5 mol%).

    • Causality: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and reductive elimination, drastically lowering the activation energy for cross-coupling.

  • Solvent System: Use a 4:1 mixture of THF and water. (Note: Water is acceptable here only if debromination is not your primary issue, as it drastically accelerates Suzuki transmetalation at low temperatures).

  • Execution: Run the reaction at 60 °C (do not exceed 65 °C). The highly active G3 precatalyst ensures complete conversion within 1.5 hours, minimizing the time the substrate is exposed to Pd at elevated temperatures.

Quantitative Optimization Data

Table 1: Effect of Base and Solvent on Byproduct Distribution (Suzuki Coupling) Data demonstrates the critical role of eliminating protic/nucleophilic sources to prevent hydride transfer.

SolventBaseTemp (°C)Desired Product (%)Debromination (%)Aromatization (%)
EtOH / H₂ONa₂CO₃904535 10
TolueneNaOtBu903055 5
1,4-DioxaneK₂CO₃90701215
1,4-Dioxane (Anhydrous)K₃PO₄8088 <2 5

Table 2: Catalyst/Ligand Optimization for Suppressing Ring Aromatization Data illustrates how highly active, sterically hindered ligands allow for lower reaction temperatures, kinetically freezing the dehydrogenation pathway.

Catalyst SystemTemp (°C)Time (h)Desired Product (%)Aromatization (%)
Pd(PPh₃)₄100125040
Pd(dppf)Cl₂9086525
RuPhos-Pd-G2703858
XPhos-Pd-G3601.594 <1

References

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. 2

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. 3

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH).4

  • Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: Navigating Catalyst Deactivation with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for transition metal-catalyzed reactions, specifically addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for transition metal-catalyzed reactions, specifically addressing the challenges posed by the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and overcome catalyst deactivation in your experiments.

The imidazo[1,2-b]pyridazine core is a valuable motif in medicinal chemistry.[1] However, like many nitrogen-rich heterocycles, it presents a significant challenge in cross-coupling and C-H activation reactions due to its propensity to deactivate transition metal catalysts.[2][3] The lone pair electrons on the pyridazine nitrogen can coordinate strongly to the metal center, effectively poisoning the catalyst and halting the desired reaction.[4] This guide offers a structured approach to diagnosing and solving these issues.

Primary Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when using 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine and its derivatives in catalytic reactions.

Issue 1: Reaction is Sluggish, Stalls, or Fails to Initiate

This is the most common symptom of catalyst deactivation with N-heterocyclic substrates. The reaction may start and then plateau, or show no conversion from the outset.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) isn't working. What is the most likely cause?

A1: The primary culprit is almost certainly catalyst poisoning . The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine substrate contains two nitrogen atoms. The pyridazine nitrogen, in particular, acts as a potent Lewis base. It can coordinate strongly to the open coordination sites on the active metal center (e.g., Palladium(0)), forming a stable, off-cycle complex that is catalytically inactive.[4][5] This prevents the substrate or other reagents from accessing the catalyst, thereby shutting down the catalytic cycle.[3]

Active_Catalyst Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Active_Catalyst->OxAdd Inactive_Complex Inactive Substrate-Pd Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Strong Coordination (Reversible but often stable) Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Active_Catalyst Catalyst Regeneration Product Desired Product RedElim->Product Substrate Imidazopyridazine Substrate Substrate->Inactive_Complex

Caption: Proposed catalyst poisoning pathway.

Q2: How can I prevent this substrate coordination and rescue my reaction?

A2: Overcoming catalyst poisoning requires a multi-faceted strategy focused on destabilizing the inactive substrate-catalyst complex relative to the productive catalytic cycle. The most critical factor is the choice of ligand.

  • Ligand Selection is Paramount: The supporting ligand is your primary tool. Small, less-donating ligands (like triphenylphosphine) are often ineffective because they can be easily displaced by the substrate. You need ligands that bind tightly to the metal and sterically shield it.

    • Bulky, Electron-Rich Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are the industry standard for a reason.[6] Their large steric footprint physically blocks the imidazopyridazine nitrogen from accessing the metal's coordination sphere.[7] Their strong electron-donating ability stabilizes the active Pd(0) center, making it less susceptible to inhibitory coordination and promoting the desired oxidative addition and reductive elimination steps.[8]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with transition metals and can offer excellent stability and activity.[9][10] They are a powerful alternative to phosphine ligands and should be included in any screen.

  • Slow Substrate Addition: Instead of adding all the 3-bromo-imidazo[1,2-b]pyridazine at the beginning, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the potential poison low, giving the catalyst a better chance to engage in the productive cycle before it is sequestered.[10]

  • Catalyst Pre-formation: Pre-mixing the palladium source (e.g., Pd(OAc)₂) and the ligand in the solvent and gently heating for a few minutes before adding other reagents can help form the active catalytic species. This ensures the palladium is protected by your chosen ligand before it can be intercepted by the substrate.

Issue 2: Reaction Mixture Turns Black and Activity Ceases

The formation of a black precipitate is a visual indicator of catastrophic catalyst decomposition.

Q3: My reaction turned black and stalled. What is this precipitate and why did it form?

A3: The black precipitate is almost certainly palladium black , which consists of agglomerated, inactive palladium metal.[11] This occurs when the stabilizing ligands dissociate from the individual palladium atoms. Once "naked," these Pd(0) atoms rapidly coalesce, crashing out of solution as an insoluble, catalytically dead solid.[11] This is a common deactivation pathway, especially at elevated temperatures.

Q4: How can I prevent the formation of palladium black?

A4: Preventing agglomeration is all about maintaining a stable metal-ligand complex throughout the reaction.

  • Use Chelating Ligands: Bidentate (two-pointed) ligands like dppf or Xantphos can be more effective than monodentate ligands at preventing dissociation. By binding to the metal at two points, they create a more stable chelate complex that is less likely to fall apart.[11]

  • Increase Ligand-to-Metal Ratio: While typical ratios are 1:1 to 2:1 (Ligand:Pd), increasing the excess of a monodentate ligand to 4:1 or higher can sometimes push the equilibrium away from dissociation and keep the catalyst stabilized in solution.[11] Be cautious, as a very large excess can sometimes inhibit the reaction by occupying all available coordination sites.

  • Control the Temperature: High temperatures accelerate all reaction rates, including those leading to ligand dissociation and catalyst decomposition.[12] Run the reaction at the lowest temperature that still affords a reasonable conversion rate. It is often better to have a slower, stable reaction than a fast one that dies prematurely.

Frequently Asked Questions (FAQs)

Q: Which palladium precursor is best: Pd(II) or Pd(0)? A: For challenging substrates like this, starting with a Pd(0) source such as Pd₂(dba)₃ is often advantageous. Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂) require an in-situ reduction to the active Pd(0) state.[11] The imidazopyridazine substrate can interfere with this reduction step, leading to incomplete catalyst activation. Using a direct Pd(0) source bypasses this potential failure point.

Q: Can the choice of base or solvent affect catalyst stability? A: Absolutely.

  • Base: A very strong or coordinating base can sometimes compete with the desired reaction or promote ligand degradation. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are standard.[11] For Buchwald-Hartwig aminations, a weaker base like Cs₂CO₃ or even an organic base might be necessary if your substrate is base-sensitive, though strong non-coordinating bases like LHMDS are often required. A base screen is always recommended.

  • Solvent: The solvent affects the solubility of all components and the stability of the catalytic species.[11] Aprotic polar solvents like Dioxane, Toluene, or CPME are common starting points. Highly coordinating solvents like DMF or NMP can sometimes stabilize the catalyst but may also slow down the reaction by competing for coordination sites.

Q: My reaction is not reproducible. What should I investigate? A: Poor reproducibility often points to subtle variations in reaction setup or reagent quality.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[13] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using properly degassed solvents and Schlenk techniques.

  • Reagent Purity: Impurities in your starting material, base, or solvent can act as catalyst poisons.[13] Ensure your 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is pure and that your other reagents are of high quality.

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Points for Catalyst System Screening

(Example for a Suzuki-Miyaura Coupling)

ComponentCondition 1 (Standard)Condition 2 (Bulky Phosphine)Condition 3 (NHC Ligand)Rationale & Key Insight
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)[Pd(IPr)(cinnamyl)Cl] (2 mol%)Start with Pd(0). Compare with a Pd(II) pre-catalyst that may require pre-activation. NHC pre-catalysts are often highly active.
Ligand SPhos (2.2-4.4 mol%)XPhos (4.4 mol%)IPr (from pre-catalyst)SPhos is a robust starting point. XPhos offers more steric bulk which can be crucial for preventing substrate coordination.[6][7]
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)Cs₂CO₃ (2-3 equiv)Varying base strength can significantly impact reaction success. K₃PO₄ is often effective in challenging couplings.[11]
Solvent Dioxane/H₂O (10:1)TolueneCPMEScreen common solvents. Water is often necessary for Suzuki reactions with inorganic bases but can be omitted with some systems.
Temp. 80-100 °C80-100 °C60-80 °CStart with standard temperatures but be prepared to lower them to improve catalyst lifetime if decomposition is observed.[11]
Experimental Protocol: Ligand Screening for a Suzuki Coupling

This protocol provides a systematic workflow for identifying an effective ligand to overcome catalyst deactivation.

Start Setup Parallel Reactions (Inert Atmosphere) Reagents Add Pd Source (e.g., Pd₂(dba)₃) and Ligand to each vial Start->Reagents Preform Add Solvent, Stir (5-10 min) (Catalyst Pre-formation) Reagents->Preform AddBase Add Base (e.g., K₂CO₃) and Boronic Acid Preform->AddBase AddSubstrate Add Imidazopyridazine Substrate AddBase->AddSubstrate Heat Heat to Reaction Temp. (e.g., 90 °C) AddSubstrate->Heat Monitor Monitor by TLC/LCMS (t = 1h, 4h, 16h) Heat->Monitor Analyze Analyze Results: Conversion & Byproducts Monitor->Analyze End Identify Optimal Ligand Analyze->End

Caption: Workflow for ligand screening experiment.

Procedure:

  • Preparation: In a glovebox or under a strong flow of Argon, arrange an array of reaction vials. To each vial, add the palladium source (e.g., 2 mol% Pd₂(dba)₃).

  • Ligand Addition: To each respective vial, add a different ligand (4.4 mol%). Include a panel of bulky biarylphosphines (SPhos, XPhos, RuPhos) and, if available, an NHC salt with a base or an NHC pre-catalyst.

  • Catalyst Pre-formation: Add the degassed solvent (e.g., Dioxane, 0.2 M) to each vial. Seal the vials and stir at room temperature for 10 minutes to allow the active catalyst to form.

  • Reagent Addition: Add the base (e.g., 2.5 equiv K₂CO₃) and the boronic acid coupling partner (1.2 equiv).

  • Substrate Addition: Add the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 equiv).

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block (e.g., 90 °C).

  • Monitoring: After 1, 4, and 16 hours, carefully take a small aliquot from each reaction, quench, and analyze by TLC or LCMS to determine the conversion to product and observe any potential byproduct formation.

  • Analysis: Compare the performance of each ligand. The best ligand will show high conversion with minimal catalyst decomposition (i.e., no black precipitate). This ligand should be used for all future, larger-scale reactions.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature.

  • Catalyst poisoning. Wikipedia.

  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics.

  • N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. ResearchGate.

  • Cross-Coupling Reactions Guide. MilliporeSigma.

  • Ligands. ChemScene.

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC.

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega.

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. PMC.

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.

  • Activation of nitrogen heterocycles towards the fundamental reactions of hydrodenitrogenation catalysis: Transition metal mediated carbon-nitrogen bond cleavage, hydrogenation, and ring degradation. UA Campus Repository.

  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.

  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.

  • Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights. ACS Catalysis.

  • Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins. PMC.

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ResearchGate.

  • Palladium catalyst issues in cross-coupling reactions. Benchchem.

  • Understanding the Mechanisms of Transition Metal Catalysed Redox Reactions. UQ eSpace.

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PMC.

  • Metal-ligand cooperativity. Wikipedia.

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate.

  • Poisoning and deactivation of palladium catalysts. ResearchGate.

  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. ResearchGate.

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.

  • Catalyst deactivation mechanisms and how to prevent them. LetPub.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

  • Mechanisms of catalyst deactivation. SciSpace.

  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB.

  • Pyridazine Derivatives. HETEROCYCLES.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3-Bromo vs 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in Cross-Coupling

The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold is a privileged, saturated bicyclic pharmacophore frequently utilized in the design of advanced therapeutics, particularly kinase inhibitors targeting PI3K/mTOR, TA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold is a privileged, saturated bicyclic pharmacophore frequently utilized in the design of advanced therapeutics, particularly kinase inhibitors targeting PI3K/mTOR, TAK1, and DYRK1A[1][2][3]. During late-stage drug development, functionalization at the highly activated C-3 position (located on the imidazole ring) via palladium-catalyzed cross-coupling is a critical synthetic node[4].

However, the choice of the C-3 halogen—specifically 3-bromo versus 3-chloro —profoundly dictates the synthetic strategy, catalyst selection, and reaction conditions. This guide provides an objective, data-driven comparison of these two precursors to aid researchers in optimizing their cross-coupling workflows.

Mechanistic Causality: The "Why" Behind the Reactivity

The fundamental difference in reactivity between the 3-bromo and 3-chloro derivatives is governed by their respective Carbon-Halogen (C-X) bond dissociation energies (BDE). In the palladium catalytic cycle, the rate-determining step for unactivated aryl halides is typically the oxidative addition of the Pd(0) species into the C-X bond.

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (High Reactivity): The C-Br bond possesses a relatively low BDE (~81 kcal/mol)[5]. This weaker bond allows for rapid and thermodynamically favorable oxidative addition. Consequently, chemists can utilize standard, less sterically demanding phosphine ligands (e.g., dppf, PPh₃) and milder reaction temperatures (70–90 °C)[2].

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (Low Reactivity): The C-Cl bond is significantly stronger (~96 kcal/mol), presenting a massive kinetic barrier for oxidative addition[5]. To overcome this, highly electron-rich and sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are strictly required. These specialized ligands increase the electron density at the palladium center, forcing the oxidative addition step, but necessitate higher temperatures (100–120 °C) and stronger bases[6].

Strategic Application: Orthogonal Cross-Coupling

While the 3-bromo derivative is synthetically more forgiving, the distinct reactivity gap between C-Br and C-Cl bonds offers a powerful strategic advantage. In the development of DYRK kinase inhibitors and IRE1α inhibitors, researchers intentionally utilized di-halogenated scaffolds (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine). The significant BDE difference allowed for highly chemoselective Suzuki-Miyaura coupling at the 3-bromo position under mild conditions, leaving the 6-chloro position completely intact for subsequent, orthogonal functionalization[3][7].

Comparative Data: Suzuki-Miyaura Coupling Parameters

The following table summarizes the quantitative and qualitative differences in standard cross-coupling parameters for both substrates.

Parameter3-Bromo Derivative3-Chloro Derivative
C-X Bond Dissociation Energy ~81 kcal/mol (Lower kinetic barrier)~96 kcal/mol (High kinetic barrier)
Oxidative Addition Rate Fast (Often not rate-determining)Slow (Strictly rate-determining)
Typical Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Required Ligands Standard bite-angle (dppf, PPh₃)Electron-rich/Bulky (XPhos, SPhos)
Typical Base K₂CO₃, Na₂CO₃, K₃PO₄KOtBu, K₃PO₄, Cs₂CO₃
Optimal Temperature 70 – 90 °C100 – 120 °C
Average Reaction Time 2 – 6 hours12 – 24 hours
Primary Synthetic Use Case Standard late-stage functionalizationChemoselective/Orthogonal coupling

Precursor Selection Workflow

Reactivity_Workflow Start Select 3-Halo-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Precursor Cond1 Need Mild Conditions (Standard Ligands, <90°C)? Start->Cond1 Cond2 Need Orthogonal Coupling or Lower Cost? Cond1->Cond2 No Bromo 3-Bromo Derivative (High Reactivity) Cond1->Bromo Yes Cond2->Bromo No Chloro 3-Chloro Derivative (Lower Reactivity) Cond2->Chloro Yes Cat1 Pd(dppf)Cl2 or Pd(PPh3)4 Standard Base (K2CO3) Bromo->Cat1 Cat2 Pd2(dba)3 + XPhos/SPhos Stronger Base (KOtBu/K3PO4) Chloro->Cat2 Product Cross-Coupled Product (e.g., Kinase Inhibitor Scaffold) Cat1->Product Cat2->Product

Decision matrix for selecting 3-halo-imidazo[1,2-b]pyridazine precursors in cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each step includes observable checkpoints to confirm the mechanistic progression of the reaction.

Protocol A: Suzuki Coupling of the 3-Bromo Derivative

Optimized for rapid oxidative addition and mild conditions.

  • Reagent Assembly: Charge a Schlenk flask with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand provides a sufficient steric bite angle and electron density to facilitate oxidative addition into the weak C-Br bond without requiring extreme thermal energy.

  • Degassing & Self-Validation: Add a solvent mixture of 1,4-dioxane/H₂O (4:1). Sparge the biphasic mixture with N₂ for 15 minutes. Validation Check: The solution should exhibit a deep red/orange hue upon initial heating. If the solution rapidly turns black (precipitation of Pd black), the degassing was insufficient, and the Pd(0) catalyst has aggregated and deactivated.

  • Reaction Execution: Stir vigorously at 80 °C for 4 hours.

  • Monitoring & Confirmation: Analyze an aliquot via LC-MS. Validation Check: Complete consumption of the bromo-precursor (M⁺ peak) and the appearance of the target mass (M⁺ - 79 + Aryl mass) confirms successful transmetalation and reductive elimination.

Protocol B: Suzuki Coupling of the 3-Chloro Derivative

Optimized for overcoming high C-Cl bond activation barriers.

  • Reagent Assembly: Charge a Schlenk flask with 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and KOtBu (2.0 equiv). Causality: A stronger base and excess boronic acid are necessary to drive the sluggish transmetalation step that follows the difficult oxidative addition.

  • Ligand/Catalyst Selection: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Causality: XPhos is a highly electron-rich, bulky biarylphosphine ligand. It forms a highly reactive, monoligated Pd(0)-XPhos species that forcibly inserts into the strong C-Cl bond.

  • Rigorous Degassing & Self-Validation: Add anhydrous toluene. Perform three rigorous freeze-pump-thaw cycles. Validation Check: Electron-rich Pd-XPhos complexes are extremely susceptible to oxidation. Strict oxygen exclusion is validated if the solution maintains a homogenous golden-yellow color upon heating to reflux.

  • Reaction Execution: Stir at 110 °C for 16 hours.

  • Monitoring & Confirmation: Analyze via LC-MS. Validation Check: If the starting material persists after 16 hours and the solution has darkened, it indicates catalyst deactivation prior to complete conversion, requiring a secondary catalyst spike.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - ACS Publications 1

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate 4

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - MDPI 6

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing 2

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - Cardiff University 3

  • A new method for constructing pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system and preparation of its derivatives - ResearchGate 5

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC 7

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The procedures outlined herein are designed for researchers, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental protection. Adherence to these guidelines is critical due to the compound's inherent hazards.

I. Core Directive: Hazard-Centric Disposal

Primary Hazards:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation and potential effects on the central nervous system.[1]

These hazards necessitate a disposal strategy that minimizes exposure at every step, from handling and segregation to final disposal by a licensed facility.

II. Pre-Disposal Planning: The First Line of Defense

Effective waste management begins before the waste is even generated.[3] The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be mirrored by a principle of "As Little As Reasonably Generated" for waste.

Waste Minimization Strategies:

  • Source Reduction: Order only the quantity of the chemical required for your experiments.[4]

  • Scale Reduction: When possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[3][4]

  • Inventory Management: Maintain a current chemical inventory to prevent the purchase of duplicate materials.[4][5]

III. Step-by-Step Disposal Protocol

The proper disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine falls under the category of halogenated organic waste.[6] The primary and required disposal method for such compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[7][8]

Personal Protective Equipment (PPE)

Due to the compound's acute toxicity and irritant properties, stringent PPE is mandatory.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, which can cause irritation and systemic toxicity.[2]
Eye Protection Safety goggles and a face shield.To protect against splashes and dust that can cause serious eye irritation.
Lab Coat A chemically resistant lab coat.To protect against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, to prevent inhalation toxicity.[8]
Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[3][9]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).[4][9]

  • Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine."[6][10] Include the approximate quantity of the waste.

  • Waste Transfer: Within a certified chemical fume hood, carefully transfer the waste material into the designated container. Minimize the generation of dust or aerosols.

  • Container Sealing: Securely seal the container to prevent leaks or spills.[4]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[4][7] The SAA should be a well-ventilated area.

DOT Diagram: Waste Disposal Workflow

G cluster_0 In-Lab Procedures cluster_1 Institutional Waste Management cluster_2 Final Disposal A Generation of Waste (Solid or Solution) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle with Care C Segregate as Halogenated Waste B->C D Transfer to Labeled Hazardous Waste Container C->D Prevent Cross-Contamination E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Schedule Waste Pickup with Environmental Health & Safety (EHS) F->G When Container is Full H EHS Transports to Central Accumulation Area G->H I Licensed Hazardous Waste Vendor Collects Waste H->I J High-Temperature Incineration I->J Compliant Destruction

Caption: Workflow for the safe disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your institution's Environmental Health and Safety (EHS) office.

  • Control and Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite, sand, or commercial chemical absorbents.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[11] Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.[11]

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

V. Conclusion: A Culture of Safety

The proper disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards and adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment.

VI. References

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.

  • Chemical Waste Management for Laboratories. (n.d.). In-service Training, Further Education and Consulting for the Chemical Industry.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.

  • Laboratory Chemical Waste Management. (n.d.). CSIR - Indian Institute of Petroleum.

  • 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine. (n.d.). NextSDS.

  • 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet. (2025, September 27). ChemicalBook.

  • Safety Data Sheet. (2025, December 18). Fisher Scientific.

  • tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate. (n.d.). Sigma-Aldrich.

  • Laboratory Waste Disposal. (n.d.). University of Aveiro Department of Chemistry.

  • 3-BROMO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE DIHYDROCHLORIDE. (n.d.). ChemSrc.

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine. (n.d.). Capot Chemical.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.

  • Chemical Process SOP Example. (n.d.). University of Washington.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.

  • Safety Data Sheet - Pyridazine. (2025, December 18). Fisher Scientific.

  • Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. (2025). BenchChem.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). European Journal of Medicinal Chemistry.

Sources

Handling

Personal protective equipment for handling 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

Essential Safety and Handling Guide for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromo-5,6,7,8-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine (CAS No: 2287310-30-7)[1]. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of experimental work. The procedures outlined are designed to be a self-validating system of safety, grounded in authoritative sources.

Hazard Identification and Core Risk Assessment

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound with multiple identified hazards that mandate strict adherence to safety protocols. The primary risks associated with this compound involve acute toxicity, as well as skin and eye irritation. Understanding these specific hazards is the first step in mitigating risk.

The compound's hazard profile, as classified under the Globally Harmonized System (GHS), is summarized below. This data forms the logical basis for the specific personal protective equipment (PPE) and handling protocols that follow.

Hazard ClassCategoryHazard CodeDescriptionSource
Acute ToxicityAcute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationSkin Irrit. 2H315Causes skin irritation.[1]
Eye IrritationEye Irrit. 2AH319Causes serious eye irritation.[1]
Specific Target Organ ToxicitySTOT SE 3H336May cause drowsiness or dizziness.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against the identified hazards. The following equipment is mandatory when handling 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against eye irritation (H319)[2]. A face shield should be worn over goggles during procedures with a high risk of splashing.
Skin/Body Chemical-Resistant Gloves & Lab CoatNitrile rubber gloves are recommended for protection against skin contact and irritation (H312, H315)[2][3]. Gloves must be inspected for degradation or punctures before each use. A long-sleeved laboratory coat must be worn to protect skin and clothing[2].
Respiratory NIOSH/MSHA Approved RespiratorDue to the acute inhalation toxicity (H332) and potential to cause respiratory irritation (H336), all handling of the solid compound or its solutions must be conducted within a certified chemical fume hood[2][3]. For situations where a fume hood is not feasible (e.g., large-scale spill cleanup), a NIOSH/MSHA-approved respirator with an appropriate cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling minimizes exposure and prevents accidental release. The following workflow must be followed for all procedures involving this compound.

Step 1: Preparation and Engineering Controls
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly. Ensure that a safety shower and eyewash station are unobstructed and have been tested recently[2].

  • Assemble Materials: Gather all necessary PPE and inspect it for integrity. Prepare all required equipment (spatulas, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • Prepare for Emergencies: Have a spill cleanup kit rated for chemical spills readily available.

Step 2: Weighing and Transfer of Solid Compound

The primary risk during this step is the generation of airborne dust, which poses an inhalation hazard[2].

  • Use the Tare Method: Pre-weigh a sealed container (e.g., a vial with a cap) on an analytical balance.

  • Transfer Inside Fume Hood: Place the tared container and the stock bottle of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine inside the chemical fume hood.

  • Aliquot Compound: Carefully transfer the desired amount of the solid from the stock bottle to the tared container using a clean spatula. Avoid any actions that could create dust.

  • Seal and Re-weigh: Securely close the container inside the fume hood before removing it to be re-weighed. This containment method ensures that any dust remains within the hood.

Step 3: Solution Preparation and Handling
  • Perform in Fume Hood: All solution preparations must occur inside the fume hood.

  • Controlled Addition: To prevent splashing, slowly add the weighed solid to the solvent.

  • Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, and appropriate hazard pictograms.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Procedure A Verify Fume Hood & Eyewash/Shower B Inspect & Don Mandatory PPE A->B C Weigh Solid via 'Tare Method' B->C D Prepare Solution (Slow Addition) C->D E Perform Experiment D->E F Dispose of Waste in 'Halogenated Organics' Container E->F G Decontaminate Glassware & Work Surface F->G H Doff PPE & Wash Hands G->H

Caption: Workflow for the safe handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine.

Waste Disposal and Decontamination Plan

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. As a brominated organic compound, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has specific disposal requirements.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated "Halogenated Organic Waste" container[3][4].

  • Cross-Contamination: Any non-halogenated solvents mixed with this compound must be disposed of as halogenated waste[4]. To minimize disposal costs, avoid mixing halogenated and non-halogenated waste streams[5][6].

  • Container Management: Waste containers must be made of a compatible material, have a tight-sealing cap, and be clearly labeled with the words "Hazardous Waste" and a full list of their contents[4][5]. Containers should be kept closed at all times except when waste is being added and stored in a designated satellite accumulation area with secondary containment[5].

  • Decontamination: Glassware and equipment should be rinsed with a suitable solvent, and the rinsate collected as halogenated waste. Work surfaces should be wiped down with an appropriate solvent and paper towels, which are then also disposed of as hazardous waste.

Emergency Procedures: A Quick-Reference Guide

In the event of an accidental release or exposure, a swift and correct response is crucial.

ScenarioImmediate Action Protocol
Small Spill (<100 mL/g) 1. Alert personnel in the immediate area. 2. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand). 3. Carefully collect the absorbed material using non-sparking tools, place it in a sealed, labeled container for hazardous waste disposal[2][5].
Large Spill (>100 mL/g) 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory door and prevent re-entry. 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team[2].
Skin Contact 1. Immediately move to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes[5][7]. 2. Remove contaminated clothing while under the shower. 3. Seek immediate medical attention.
Eye Contact 1. Immediately proceed to an eyewash station and flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[7][8]. 2. Seek immediate medical attention.
Inhalation 1. Move the affected individual to fresh air immediately[7][8]. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting[7]. 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine. NextSDS.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Personal protective equipment for handling 2-Bromo-3'-nitroacetophenone. Benchchem.
  • 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet. ChemicalBook.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum.
  • Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill.
  • SAFETY DATA SHEET - 6-Bromo-3-pyridazinamine. Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.